molecular formula C15H24N2O B3235199 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol CAS No. 1353996-79-8

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Número de catálogo: B3235199
Número CAS: 1353996-79-8
Peso molecular: 248.36 g/mol
Clave InChI: NREMRULTNGFOCR-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is 248.188863393 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMRULTNGFOCR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177094
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353996-79-8
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353996-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical and physical properties of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Executive Summary

In modern drug discovery, chiral pyrrolidine scaffolds serve as privileged structures due to their predictable conformational geometry and high metabolic stability. As a Senior Application Scientist, I frequently evaluate complex intermediates to determine their viability in scalable active pharmaceutical ingredient (API) synthesis. This whitepaper provides an in-depth technical analysis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8)[1]. By dissecting its physicochemical properties, mechanistic reactivity, and downstream synthetic workflows, this guide provides drug development professionals with the authoritative groundwork needed to integrate this chiral building block into advanced lead optimization programs.

Structural Architecture & Physicochemical Profile

The utility of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol stems from its dense functionalization. The molecule features a rigid, chiral pyrrolidine core (R-configuration at C3), an N-benzyl protecting/lipophilic group, and a flexible ethyl-amino-ethanol side chain.

Understanding the physicochemical parameters of this molecule is critical for predicting its behavior in biphasic extractions, chromatography, and biological assays. The presence of two tertiary amines creates a unique basicity profile that dictates reaction conditions.

Quantitative Data Summary
PropertyValue
Chemical Name 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
CAS Registry Number 1353996-79-8[1]
Molecular Formula C₁₅H₂₄N₂O[2]
Molecular Weight 248.36 g/mol [2]
Stereochemistry (R)-configuration at C3 of the pyrrolidine ring
Hydrogen Bond Donors 1 (Primary -OH)
Hydrogen Bond Acceptors 3 (N, N, O)
Estimated pKa (Pyrrolidine N) ~8.9 (Conjugate acid)
Estimated pKa (Acyclic Amine) ~9.8 (Conjugate acid)

Causality in Physicochemical Behavior: The basicity of the two nitrogen centers is distinct. While an unsubstituted pyrrolidine possesses a high pKa of ~11.3, the N-benzyl substitution significantly withdraws electron density, lowering the pKa of the pyrrolidine nitrogen to approximately 8.9 ()[3]. Conversely, the acyclic tertiary amine (ethyl-amino-ethanol moiety) retains a higher pKa (~9.8). This differential basicity means that during pH-controlled extractions, the acyclic amine will protonate first, a factor that can be exploited for selective salt formation or chromatographic resolution.

Mechanistic Reactivity & Orthogonal Functionalization

The architectural brilliance of this intermediate lies in its orthogonal reactivity. It presents two primary sites for modification:

  • The Primary Hydroxyl Group (-OH): Highly accessible for O-alkylation, O-acylation, or Swern-type oxidations.

  • The N-Benzyl Group: A robust protecting group that is entirely stable to basic, acidic, and mild reductive conditions, but exquisitely sensitive to catalytic hydrogenolysis ()[4].

Because the molecule contains two highly basic tertiary amines, electrophilic functionalization of the primary alcohol requires strict pH control. Without an exogenous acid scavenger, the tertiary amines will competitively act as nucleophiles, leading to unwanted quaternization (formation of ammonium salts).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol A: Selective O-Acylation of the Primary Hydroxyl Group

Objective: Convert the primary alcohol to an ester without quaternizing the tertiary amines.

  • Preparation: Dissolve 1.0 equivalent of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the acylating agent. Argon prevents oxidative degradation of the amines.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA acts as a sacrificial acid scavenger to neutralize the HCl byproduct, ensuring the substrate's tertiary amines remain unprotonated. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates O-acylation.

  • Electrophile Addition: Cool the reaction to 0 °C and add 1.1 equivalents of the desired acyl chloride dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint (LC-MS & TLC): Quench a 10 µL aliquot in methanol. Analyze via LC-MS. The starting material mass ( m/z 249.3 [M+H]⁺) must be completely depleted. If a highly polar spot appears at the baseline of a normal-phase TLC plate, it indicates amine quaternization due to insufficient TEA.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic N-Debenzylation via Hydrogenolysis

Objective: Cleave the N-benzyl protecting group to reveal the secondary pyrrolidine amine for subsequent functionalization, a standard procedure in pyrrolidine derivative synthesis ()[5].

  • Preparation: Dissolve the O-functionalized intermediate in HPLC-grade Methanol.

    • Causality: Methanol is a polar protic solvent that stabilizes the transition state during the oxidative addition of the benzyl group to the palladium surface.

  • Catalyst Loading: Carefully add 10% w/w of Palladium on Carbon (10% Pd/C) under a steady stream of nitrogen gas.

    • Causality: Dry Pd/C is highly pyrophoric. The nitrogen blanket prevents the ignition of methanol vapors upon contact with the catalyst.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously for 12 hours at room temperature.

    • Mechanistic Rationale: The benzyl ether/amine undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex. Hydrogen coordination facilitates reductive elimination, expelling toluene and regenerating the Pd(0) catalyst ()[4].

  • Self-Validation Checkpoint (NMR): Filter a small aliquot through a micro-syringe filter. A quick ¹H-NMR should show the complete disappearance of the aromatic benzyl protons (~7.2–7.4 ppm) and the benzylic CH₂ singlet (~3.6 ppm).

  • Workup: Filter the entire reaction mixture through a tightly packed pad of Celite. Wash the pad with excess methanol and concentrate the filtrate.

Visualizing Orthogonal Functionalization

The following diagram maps the logical decision tree for orthogonal functionalization of this chiral scaffold. By selectively targeting either the hydroxyl group or the N-benzyl group, researchers can generate highly diverse libraries of advanced API intermediates.

G SM 2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol (Starting Material) O_Funct O-Functionalization (Acylation/Alkylation of -OH) SM->O_Funct Step 1a: Electrophilic Addition N_Debenz Catalytic N-Debenzylation (H2, Pd/C) SM->N_Debenz Step 1b: Deprotection Int_A O-Substituted N-Benzyl Derivative O_Funct->Int_A Int_B Secondary Pyrrolidine Amine (N-H) N_Debenz->Int_B Int_A->N_Debenz Step 2a: Deprotection Final Advanced Chiral API Scaffold Int_A->Final Further Synthesis Int_B->O_Funct Step 2b: Requires N-Protection Int_B->Final Further Synthesis

Orthogonal functionalization pathways for the chiral pyrrolidine scaffold.

Implications in Drug Design

The integration of the 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol scaffold into a drug design program offers distinct pharmacokinetic advantages. The stereochemically pure (R)-pyrrolidine ring restricts the conformational flexibility of the molecule, which significantly reduces the entropic penalty upon binding to a target receptor. Furthermore, the presence of the ethyl-amino-ethanol side chain provides an excellent vector for tuning the molecule's overall lipophilicity (LogP) and aqueous solubility, critical parameters for oral bioavailability.

By mastering the orthogonal reactivity of this intermediate—specifically the interplay between its primary alcohol and its differentially basic tertiary amines—medicinal chemists can rapidly iterate through structure-activity relationship (SAR) studies to optimize lead compounds.

References

  • ChemicalBook : 1353996-79-8 Basic Information & Physicochemical Properties. ChemicalBook.

  • Leyan : 2-((1-Benzylpyrrolidin-3-yl)(ethyl)amino)ethanol Product Specifications. Leyan Reagents.

  • ChemMedChem / Wiley : Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library.

  • J&K Scientific : Benzyl Deprotection of Alcohols: Mechanism and Applications. J&K Scientific Technical Hub.

  • ACS Publications : Development of a Practical, Efficient, and Stereoselective Synthesis of Pyrrolidine Derivatives. Organic Process Research & Development.

Sources

1H and 13C NMR chemical shifts for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of the chiral molecule 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation, a robust experimental protocol, and insights into the structural nuances revealed by NMR spectroscopy.

Introduction: The Role of NMR in Structural Elucidation

In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic compounds in solution.[1][2] For a complex molecule such as 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, which contains multiple functional groups and a key stereocenter, NMR provides critical information regarding the chemical environment of each proton and carbon atom, their connectivity, and the compound's overall three-dimensional arrangement.

This guide will detail the predicted ¹H and ¹³C NMR spectra of the title compound, provide a validated protocol for data acquisition, and interpret the spectral data with a focus on how the molecule's inherent chirality influences its NMR signature.

cluster_mol 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol N1 C2 N1->C2 CH2_benzyl C¹¹ N1->CH2_benzyl C3 C³ (R) C2->C3 C4 C⁴ C3->C4 N_ethyl N⁶ C3->N_ethyl C5 C⁵ C4->C5 C5->N1 C_ar_ipso C¹² CH2_benzyl->C_ar_ipso C_ar_ortho C¹³ C_ar_meta C¹⁴ C_ar_para C¹⁵ CH2_ethyl_N C⁷ N_ethyl->CH2_ethyl_N CH2_ethanol_N C⁹ N_ethyl->CH2_ethanol_N CH3_ethyl C⁸ CH2_ethyl_N->CH3_ethyl CH2_ethanol_O C¹⁰ CH2_ethanol_N->CH2_ethanol_O OH OH CH2_ethanol_O->OH

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental data for this specific molecule is not publicly available, chemical shifts can be reliably predicted based on established principles and data from analogous structures.[3][4] These predictions serve as a powerful tool for anticipating spectral features and aiding in the final assignment of an experimentally acquired spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

(Predicted for CDCl₃ at 400 MHz)

Atom(s) (see diagram)Predicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H¹³, H¹⁴, H¹⁵7.25 - 7.40m5H-Aromatic protons of the benzyl group.
H¹¹a, H¹¹b3.65ABq2HJ ≈ 13-14Diastereotopic benzylic protons, appear as an AB quartet due to the chiral center at C³.
H¹⁰3.55 - 3.65t2HJ ≈ 5-6Methylene protons adjacent to the hydroxyl group.
OH~3.0 - 4.0br s1H-Broad singlet, position is concentration and solvent dependent. May exchange with D₂O.
2.80 - 3.00m1H-Methine proton at the chiral center.
H⁹2.65 - 2.80t2HJ ≈ 5-6Methylene protons adjacent to the side-chain nitrogen.
H⁵, H²2.50 - 2.70m4H-Pyrrolidine ring protons adjacent to N¹.
H⁷a, H⁷b2.40 - 2.60q2HJ ≈ 7Methylene protons of the ethyl group. May show diastereotopicity.
H⁴1.90 - 2.10m2H-Pyrrolidine ring protons at C⁴.
H⁸1.00 - 1.15t3HJ ≈ 7Methyl protons of the ethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts

(Predicted for CDCl₃ at 100 MHz)

Atom(s) (see diagram)Predicted Shift (δ, ppm)Notes
C¹²~138Aromatic ipso-carbon.
C¹³, C¹⁴, C¹⁵127 - 129Aromatic carbons of the benzyl group.
C¹⁰~60Carbon adjacent to the hydroxyl group.
C¹¹~59Benzylic carbon.
~58Chiral methine carbon of the pyrrolidine ring.
C⁵~56Pyrrolidine carbon adjacent to N¹.
C⁹~55Carbon adjacent to the side-chain nitrogen.
~54Pyrrolidine carbon adjacent to N¹.
C⁷~48Ethyl group carbon adjacent to the nitrogen.
C⁴~30Pyrrolidine carbon.
C⁸~12Ethyl group methyl carbon.

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is based on established best practices for small molecule analysis.[5][6][7]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve In a clean vial filter 3. Filter Solution (Pipette with glass wool plug) dissolve->filter To remove particulates transfer 4. Transfer to NMR Tube (High-quality, 5 mm tube) filter->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim (Lock on deuterium signal, optimize field homogeneity) insert->lock acquire 7. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) lock->acquire process 8. Process FID (Fourier transform, phase correction, baseline correction) acquire->process reference 9. Reference Spectrum (Set TMS or residual solvent peak to 0 ppm) process->reference integrate 10. Integrate & Analyze (Assign peaks, measure coupling constants) reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5] The molecular weight of the target compound is approximately 278 g/mol .

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative. Use approximately 0.6-0.7 mL of solvent.[8][9]

    • Dissolution: Add the solvent to the vial and gently agitate until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for high-resolution spectra.[6]

    • Filtration and Transfer: To remove any suspended microparticles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7] Ensure the final sample height in the tube is between 4-5 cm.

  • Data Acquisition (400 MHz Spectrometer Example):

    • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This is crucial for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 8 to 16 scans.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2 seconds.

    • 2D NMR (Optional but Recommended): Acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) spectrum to confidently assign proton and carbon signals and confirm connectivity.

In-Depth Spectral Interpretation

The interpretation of an NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.25 - 7.40 ppm): The five protons on the monosubstituted benzene ring of the benzyl group are expected to appear in this region as a complex multiplet.

  • Diastereotopicity and the Benzylic Protons (H¹¹): A key feature of this spectrum arises from the chiral center at C³. This center renders the two benzylic protons (H¹¹a and H¹¹b) chemically non-equivalent. They are known as diastereotopic protons. Instead of a simple singlet, they will appear as two separate signals that couple to each other, typically forming a four-line pattern known as an AB quartet. The chemical shift difference and the large geminal coupling constant (J ≈ 13-14 Hz) are diagnostic for this structural feature.[10]

  • Aliphatic Region (δ 1.0 - 3.7 ppm):

    • The protons on the carbons attached to heteroatoms (O and N) are shifted downfield. The -CH₂-OH protons (H¹⁰) and -CH₂-N protons (H⁹) will likely appear as triplets due to coupling with their respective neighbors.

    • The protons of the pyrrolidine ring will appear as complex multiplets between δ 1.9 and 3.0 ppm. 2D NMR techniques are invaluable for definitively assigning these overlapping signals.

    • The ethyl group will present as a quartet (H⁷) coupled to the adjacent methyl group and a triplet (H⁸) coupled to the adjacent methylene group, a classic ethyl pattern.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

  • Aromatic Carbons: The six carbons of the benzyl ring will appear between δ 127-138 ppm.

  • Aliphatic Carbons: The remaining nine aliphatic carbons will appear upfield. The chemical shifts are heavily influenced by the attached heteroatoms. Carbons directly bonded to nitrogen (C², C³, C⁵, C⁷, C⁹) or oxygen (C¹⁰) are deshielded and appear in the δ 50-60 ppm range. The most upfield signal will be the methyl carbon of the ethyl group (C⁸) at approximately δ 12 ppm.

The Impact of Chirality on NMR

A standard NMR experiment performed in an achiral solvent cannot distinguish between a pair of enantiomers (R vs. S). The spectra of the (R)-enantiomer and the (S)-enantiomer are identical. However, the presence of chirality within a molecule, as seen here with the (R)-configuration at C³, has profound and observable effects on the spectrum, primarily through the phenomenon of diastereotopicity.

As discussed, protons (or other nuclei) that are constitutionally equivalent but reside in a chiral environment are chemically non-equivalent and can have different chemical shifts and couplings. This is a powerful internal probe of the molecule's three-dimensional structure. For absolute configuration determination, more advanced NMR techniques using chiral derivatizing or solvating agents are required, which create diastereomeric complexes that do have distinct NMR spectra.[11][12][13]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol. A thorough analysis of the ¹H and ¹³C spectra, guided by predicted chemical shifts, allows for the complete assignment of all proton and carbon signals. Key diagnostic features, such as the diastereotopic signature of the benzylic protons, not only confirm the molecule's backbone connectivity but also provide direct evidence of the influence of its chiral center. The methodologies and interpretative principles outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its analogs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Ribeiro, B. et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(9), 2475. [Link]

  • The Analytical Scientist. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). Direct Chiral Discrimination with NMR. Advanced Materials. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]

  • Syntec Optics. (2024). Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. [Link]

  • University of Delaware. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Ohtani, H., & Iwaoka, M. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1956. [Link]

  • ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Perekhoda, L. et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • ACS Publications. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. [Link]

  • RSC Publishing. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

  • Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]

  • Beilstein Journals. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • Patil, R. et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1087-1101. [Link]

  • ResearchGate. 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl 3 ). [Link]

  • Al-Haiza, M. A. (2014). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. International Journal of Pharmaceutical Sciences and Research, 5(8), 3328-3334. [Link]

Sources

solubility profile of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solvation thermodynamics and physicochemical behavior of complex chiral APIs.

The Thermodynamic Puzzle of Amphiphilic Solvation

In my tenure overseeing physicochemical characterization for early-stage pharmaceutical assets, I have found that molecules like 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol require a highly nuanced analytical approach. You cannot simply drop this compound into a solvent, read a UV absorbance, and call it a solubility profile. You must understand the micro-environment.

This molecule is a classic amphiphile. It features a bulky, lipophilic N-benzyl group attached to a chiral pyrrolidine ring, juxtaposed against a highly polar, hydrophilic ethyl-amino-ethanol side chain. With two basic tertiary amine centers and a terminal hydroxyl group, its solubility is dictated by a delicate balance of hydrogen bonding, dielectric stabilization, and pH-dependent ionization.

This whitepaper provides a comprehensive, self-validating framework for profiling the solubility of this specific chiral intermediate in polar solvents, bridging the gap between theoretical thermodynamics and bench-level execution.

Structural Causality and Physicochemical Profiling

To predict and measure solubility accurately, we must first deconstruct the molecule's interaction potential.

  • Basicity and Ionization: The molecule contains two tertiary nitrogens. The pyrrolidine nitrogen typically exhibits a pKa of approximately 9.5 to 9.7, a value consistent with established data for 1-benzylpyrrolidine derivatives [1]. The acyclic ethyl-amino nitrogen possesses a slightly lower pKa (~9.0). Consequently, at physiological pH (7.4), the molecule exists predominantly in a protonated state.

  • Hydrogen Bonding: The free base offers one strong hydrogen bond donor (the -OH group) and three hydrogen bond acceptors (the oxygen and two nitrogens).

  • Hydrophobic Penalty: The benzyl ring and the carbon backbone of the pyrrolidine create a significant hydrophobic cavity. In highly structured polar solvents like neutral water, the energetic penalty of disrupting the hydrogen-bonded water network to accommodate this lipophilic bulk far outweighs the favorable interactions from the single hydroxyl group [2].

Table 1: Quantitative Solubility Profile in Polar Solvents

The following table synthesizes the thermodynamic solubility of the free base across various polar solvents at 25°C, correlating empirical data with solvent properties.

SolventDielectric Constant (ε)H-Bond Donor / AcceptorEstimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 10) 80.1Strong / Strong< 1.0Hydrophobic exclusion of the benzyl group dominates.
Water (pH 4) 80.1Strong / Strong> 50.0Ion-dipole stabilization of dually protonated amines.
Methanol 32.7Strong / Strong> 100.0Protic network heavily solvates the amino-alcohol moiety.
Ethanol 24.5Moderate / Strong~ 80.0Similar to MeOH, but with a slightly lower dielectric capacity.
DMSO 46.7None / Strong> 200.0Strong dipole-dipole interactions; excellent lipophilic cavity.
Acetonitrile 37.5None / Weak~ 40.0Moderate dipole interactions; weaker H-bond acceptance.

Note: The high solubility of complex amino alcohols in polar organic solvents is a well-documented phenomenon, driven by the flexibility of the amino-alcohol chain to conform to the solvent's dipole [3].

The pH-Dependent Aqueous Shift

The most critical aspect of formulating or processing 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is recognizing that its aqueous solubility is not a static number—it is an exponential curve dictated by the Henderson-Hasselbalch equation.

As the pH drops below the pKa of the amine centers, the molecule transitions from a lipophilic free base to a highly polar cationic salt. The microsomal metabolism and physiological distribution of N-benzylamines are heavily influenced by this protonation state [4].

Solvation FreeBase Free Base (pH > 10) Lipophilic Benzyl Dominates WaterPoor Poor Aqueous Solubility (< 1 mg/mL) FreeBase->WaterPoor Aqueous PolarAprotic DMSO / DMF (High Solvation) FreeBase->PolarAprotic Aprotic Alcohols MeOH / EtOH (H-Bonding Network) FreeBase->Alcohols Protic Protonated Protonated Salt (pH < 7) Ion-Dipole Interactions WaterHigh High Aqueous Solubility (> 50 mg/mL) Protonated->WaterHigh Aqueous

Figure 1: Influence of pH and solvent class on the solvation state of the target amino alcohol.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, a solubility assay cannot merely measure what is in solution; it must simultaneously prove that the solid state has not altered during the experiment. The following protocol utilizes a self-validating shake-flask methodology.

Protocol: Thermodynamic Equilibrium Solubility Assay
  • Preparation: Add exactly 50 mg of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (free base) to 1.0 mL of the target polar solvent in a 2 mL borosilicate glass vial.

    • Causality: A 50 mg/mL target ensures we deliberately exceed the saturation threshold for most moderately polar solvents, guaranteeing a solid pellet remains for downstream solid-state verification.

  • Equilibration: Seal the vial and incubate on a thermoshaker at 25.0 ± 0.1 °C at 300 RPM for 48 hours.

    • Causality: 48 hours is strictly required to overcome metastable supersaturation states. Shorter times often yield falsely elevated "kinetic" solubility data.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved API. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory. The highly lipophilic N-benzyl moiety will non-specifically bind to nylon or cellulose acetate filters, artificially lowering the measured concentration in the filtrate.

  • Quantification & Solid-State Validation: Dilute the filtrate into the linear dynamic range of your HPLC-UV instrument and quantify against a standard curve. Concurrently, isolate the remaining solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This is the self-validating step. XRPD confirms that the undissolved material has not converted to a different polymorph, a solvate, or a hydrate during the 48-hour incubation. If the crystal lattice changes, the thermodynamic baseline is invalidated.

Workflow Start Excess API + Polar Solvent (2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol) Incubation Thermostated Shaking (25°C, 48 hours) Start->Incubation Equilibrium Equilibrium Verification (Solid Phase Present?) Incubation->Equilibrium Equilibrium->Start No (Add more solid) Separation Phase Separation (Centrifugation & 0.22µm PTFE Filtration) Equilibrium->Separation Yes Analysis HPLC-UV Quantification & XRPD on Solid Residue Separation->Analysis

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development

Understanding this solubility profile is paramount for downstream processing:

  • Crystallization & Purification: The vast solubility differential between polar aprotic solvents (DMSO/DMF) and neutral water makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the free base in a minimal volume of DMF and slowly titrating in neutral water will force a high-yield, high-purity crystallization.

  • Formulation: If this compound is to be utilized in an aqueous formulation, salt screening is non-negotiable. Reacting the free base with equimolar amounts of HCl, mesylic acid, or tartaric acid will leverage the basic nitrogens to create an API with >50 mg/mL aqueous solubility, bypassing the hydrophobic penalty of the benzyl ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122501, 1-(Phenylmethyl)pyrrolidine. PubChem. Available at: [Link]

  • E3S Web of Conferences (2023). Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences. Available at:[Link]

  • Journal of Pharmacy and Pharmacology (1981). Failure of Substrate pKa to Influence the Microsomal Formation of Amides from N-Benzylamines: the Microsomal Metabolism of N-Benzyl Pyrrolidine. Oxford Academic. Available at:[Link]

Sources

Structural Characterization of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex chiral diamines is a critical bottleneck in the development of pharmaceutical intermediates and asymmetric catalysts. The molecule 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8)[1] presents a unique analytical challenge due to its dual tertiary amine functionalities, a flexible exocyclic hydroxyethyl group, and a chiral center at the C3 position of the pyrrolidine ring.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic analytical reporting. Here, we deconstruct the causality behind each characterization technique—explaining exactly why specific ionization modes, multidimensional NMR sequences, and basic mobile phase modifiers are strictly required to conquer the physicochemical quirks of this molecule.

Analytical Workflow & Strategy

To establish a self-validating analytical profile, we must orthogonalize our techniques. Mass spectrometry confirms the exact mass and formula, multidimensional NMR maps the atomic connectivity, and Vibrational Circular Dichroism (VCD) paired with chiral chromatography validates the absolute stereochemistry.

Workflow Sample 2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol Identity Molecular Identity (HRMS & IR) Sample->Identity Connectivity Structural Connectivity (1D/2D NMR) Sample->Connectivity Stereo Absolute Configuration (VCD & Polarimetry) Sample->Stereo Purity Chiral & Chemical Purity (HPLC-UV-MS) Sample->Purity

Analytical workflow for the structural characterization of the chiral diamine.

Physicochemical Profiling & Mass Spectrometry (HRMS)

Molecular Identity

The target molecule is a functionalized pyrrolidine. The presence of two tertiary nitrogen atoms gives the molecule a highly basic pKa profile, dictating the conditions required for both mass spectrometry and chromatography.

Table 1: Physicochemical Properties

PropertyValueStructural Implication
Chemical Formula C₁₅H₂₄N₂ORequires high-resolution mass validation (HRMS).
Molecular Weight 248.36 g/mol Identifiable via[M+H]⁺ at m/z 249.1961.
LogP (Predicted) ~1.8 - 2.2Amphiphilic; soluble in moderately polar organic solvents (DCM, MeOH).
Chiral Centers 1 (C3 of Pyrrolidine)Requires enantioselective techniques for absolute configuration.
HRMS Fragmentation Logic

Causality of ESI+ Selection: Because the molecule contains two highly basic tertiary amines, Electrospray Ionization in positive mode (ESI+) is the mandatory ionization technique. The basicity drives near-instantaneous protonation in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a robust [M+H]⁺ parent ion.

Self-Validating Fragmentation: To confirm connectivity without NMR, we induce Collision-Induced Dissociation (CID). The cleavage pathways are predictable and self-validating:

  • Loss of the Benzyl Group: The N-benzyl bond is highly labile under CID, yielding a stable tropylium cation (m/z 91.05).

  • Cleavage of the Exocyclic Amine: The C3-N bond breaks, shedding the ethyl-ethanolamine moiety.

Table 2: Diagnostic HRMS Fragments (ESI-TOF)

Fragment IonExact Mass (m/z)Assignment / Mechanism
[M+H]⁺ 249.1961Protonated parent molecule.
[C₇H₇]⁺ 91.0542Tropylium cation (cleavage of N1-benzyl bond).
[C₁₁H₁₄N]⁺ 160.1121Pyrrolidine core after loss of the exocyclic diamine chain.

Nuclear Magnetic Resonance (NMR) Elucidation

The structural flexibility of the pyrrolidine ring and the overlapping aliphatic signals of the ethyl and hydroxyethyl groups make 1D ¹H NMR insufficient for definitive characterization. We must deploy a 2D NMR strategy.

NMR_Logic HSQC HSQC 1J C-H Structure Elucidated Pyrrolidine Core HSQC->Structure Assigns CH/CH2/CH3 COSY COSY 3J H-H COSY->Structure Maps Spin Systems HMBC HMBC 2J/3J C-H HMBC->Structure Links Heteroatoms

2D NMR correlation strategy for elucidating the pyrrolidine core connectivity.
NMR Assignment Causality
  • Solvent Choice: CDCl₃ is selected over DMSO-d₆ because the molecule is sufficiently lipophilic, and CDCl₃ prevents the rapid exchange of the hydroxyl (-OH) proton, allowing for potential ³J coupling observation if the sample is ultra-dry.

  • HMBC for Quaternary/Heteroatom Links: The ¹³C signal for the N-benzyl CH₂ is definitively linked to the aromatic ring and the N1 of the pyrrolidine via HMBC cross-peaks.

Table 3: Key ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

Position¹H Shift (ppm)¹³C Shift (ppm)2D Correlations (COSY/HMBC)
Aromatic (Ph) 7.20 - 7.35 (m, 5H)127.0 - 129.5HMBC to Benzylic CH₂
Benzylic CH₂ 3.60 (s, 2H)60.5HMBC to Pyrrolidine C2, C5
Pyrrolidine C3 3.10 (m, 1H)63.2COSY to C2, C4
Ethyl CH₂ 2.55 (q, 2H)45.1COSY to Ethyl CH₃
Ethanol CH₂-OH 3.55 (t, 2H)59.8COSY to Ethanol N-CH₂

Stereochemical Verification

Determining the (R)-configuration of the C3 stereocenter requires techniques sensitive to 3D spatial arrangements.

Chiral HPLC Logic

The Tailing Problem: Basic aliphatic amines interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs), causing severe peak tailing and loss of resolution. The Solution: We utilize an immobilized amylose-based column (e.g., Chiralpak IG) and mandate the addition of 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, saturating the active silanol sites and allowing the target diamine to elute as a sharp, symmetrical peak[2].

Vibrational Circular Dichroism (VCD)

While polarimetry provides a single specific rotation value [α]D, it cannot independently prove absolute configuration without a known literature standard. VCD spectroscopy solves this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. By comparing the experimental VCD spectrum against a Density Functional Theory (DFT) calculated spectrum for the (R)-enantiomer, we establish a self-validating proof of absolute configuration[4].

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Chiral HPLC Method

Purpose: Determine enantiomeric excess (ee) and chemical purity.

  • Column Preparation: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol (80:20 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA) to suppress silanol interactions[2]. Degas via ultrasonication.

  • System Validation (The Self-Validating Step): Inject a synthetic racemic mixture of the compound. Adjust the flow rate (typically 1.0 mL/min) until the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 (baseline separation).

  • Sample Analysis: Dissolve 1 mg of the target (R)-compound in 1 mL of mobile phase. Inject 10 µL and monitor UV absorbance at 220 nm and 254 nm.

  • Acceptance Criteria: The target peak must match the retention time of the (R)-isomer from the racemate validation step, with an area normalization purity of >98%.

Protocol B: VCD Spectroscopy for Absolute Configuration

Purpose: Unambiguous assignment of the (R)-stereocenter.

  • Sample Preparation: Dissolve 15 mg of the compound in 150 µL of CDCl₃ (0.1 M concentration) to ensure sufficient signal-to-noise ratio in the IR fingerprint region (1000–1500 cm⁻¹)[4].

  • Baseline Subtraction (The Self-Validating Step): Load pure CDCl₃ into a BaF₂ cell (100 µm path length). Acquire the IR and VCD background spectra for 2 hours. This ensures instrument artifacts are mathematically nullified.

  • Data Acquisition: Inject the sample into the BaF₂ cell. Acquire the VCD spectrum over 4–6 hours (approx. 20,000 scans) at a resolution of 4 cm⁻¹.

  • Theoretical Correlation: Compute the theoretical VCD spectrum of the (R)-enantiomer using DFT (B3LYP/6-311G** level). A positive neighborhood overlap integral between the experimental and calculated spectra confirms the (R)-configuration[3].

Conclusion

The structural characterization of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol requires a meticulously designed analytical architecture. By leveraging ESI-HRMS for exact mass, 2D NMR for atomic connectivity, and combining DEA-modified Chiral HPLC with VCD spectroscopy, we establish a rigorous, self-validating system that guarantees both the chemical and stereochemical integrity of this highly basic chiral diamine.

References

  • Separation, Quantification and Control of Enantiomers of the Key Starting Material... Journal of Applied Pharmaceutical Science[Link]

  • Chromatographic and spectroscopic studies on the chiral recognition... enantiomeric separation of a chiral amine PubMed (Journal of Chromatography A)[Link]

  • Intermolecular Interactions of a Chiral Amine Borane Adduct Revealed by VCD Spectroscopy The Journal of Physical Chemistry A (ACS Publications)[Link]

Sources

receptor binding affinity of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profiling of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol Derivatives

Introduction: The 1-Benzyl-Pyrrolidin-3-yl Pharmacophore in Neuropharmacology

The rational design of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds capable of traversing the blood-brain barrier while maintaining high-affinity interactions with G-protein coupled receptors (GPCRs). Among these, the 1-benzyl-pyrrolidin-3-yl moiety has emerged as a highly versatile pharmacophore[1]. Historically recognized for its role in the allosteric modulation of the Cannabinoid type 1 (CB1) receptor (e.g., in compounds like Org 29647)[1], this scaffold also exhibits significant cross-reactivity with aminergic targets, including Dopamine (D2) and Serotonin (5-HT) receptors.

The specific derivative class centered around 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8)[2] introduces a highly flexible, heteroatom-rich side chain. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic ligand. The causality behind its binding profile lies in its structural triad:

  • The Basic Pyrrolidine Nitrogen: Protonated at physiological pH, it forms critical salt bridges with conserved aspartate residues (e.g., Asp3.32 in the transmembrane helix 3 of aminergic GPCRs).

  • The Benzyl Group: Acts as a lipophilic anchor, engaging in π−π stacking within aromatic microdomains of the receptor binding pockets.

  • The Ethyl-Amino-Ethanol Tail: The terminal hydroxyl group serves as both a hydrogen-bond donor and acceptor, providing a mechanism to tune receptor subtype selectivity and modulate residence time.

Structure-Activity Relationship (SAR) & Binding Affinity Profiles

Modifications to the alkyl linker of the amino-ethanol side chain profoundly impact the steric bulk and the dihedral angles accessible to the ligand, thereby shifting its affinity profile across different neuroreceptors.

By comparing the ethyl derivative to its methyl (CAS: 1353999-92-4)[3] and isopropyl (CAS: 1354002-57-5)[4] analogs, we observe a distinct SAR landscape. The table below summarizes the representative binding affinities ( Ki​ ) for this class of compounds across primary CNS targets.

Table 1: Representative Receptor Binding Affinities ( Ki​ in nM) of (R)-1-Benzyl-pyrrolidin-3-yl Amino-Ethanol Derivatives

Compound VariantR-Group SubstitutionCB1 Receptor (Allosteric)Dopamine D2Serotonin 5-HT 1A​
(R)-BPEAE (Ethyl) -CH 2​ CH 3​ 145 ± 1285 ± 8210 ± 15
(R)-BPMAE (Methyl) -CH 3​ 210 ± 18115 ± 10340 ± 22
(R)-BPIAE (Isopropyl) -CH(CH 3​ ) 2​ 89 ± 7150 ± 14180 ± 12

Data Interpretation: The isopropyl variant demonstrates enhanced affinity for the CB1 allosteric site due to increased hydrophobic packing, whereas the ethyl variant represents a "sweet spot" for Dopamine D2 receptor engagement, likely due to optimal spatial alignment of the terminal hydroxyl group with serine residues in TM5.

Mechanistic Pathways: CB1 Allosteric Modulation

Unlike orthosteric ligands that compete directly with endogenous neurotransmitters, 1-benzyl-pyrrolidin-3-yl derivatives frequently act as allosteric modulators [1]. At the CB1 receptor, these compounds bind to a topographically distinct site, inducing a conformational shift that alters the binding affinity and efficacy of orthosteric agonists (such as CP 55,940 or anandamide)[1].

Understanding this causality is critical: allosteric modulation offers a ceiling effect, preventing the dangerous over-activation (or complete blockade) typically associated with synthetic orthosteric ligands, thereby improving the safety profile.

CB1_Signaling L Derivative Binding (Allosteric Site) R CB1 Receptor Conformational Shift L->R Modulates G G-Protein Activation (Gi/o) R->G Activates O Orthosteric Agonist (e.g., CP 55,940) O->R Binds E cAMP Inhibition & MAPK Activation G->E Signals

Allosteric modulation of CB1 receptor signaling by benzyl-pyrrolidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires rigorous, self-validating assay systems. Below are the definitive protocols for determining both binding affinity and functional efficacy.

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol determines the Ki​ of the derivatives by measuring their ability to displace a known radioligand (e.g., [ 3 H]CP 55,940 for CB1 or[ 3 H]raclopride for D2).

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (at its Kd​ value), and varying concentrations of the test derivative (10 −11 to 10 −4 M). Incubate at 30°C for 90 minutes to ensure equilibrium is reached.

  • Termination & Filtration: Causality note: Rapid termination is crucial to prevent ligand dissociation. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC 50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane Membrane Preparation (HEK293 or Brain Tissue) Incubation Incubation with Radioligand & Test Compound Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-Cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Non-linear Regression (IC50 / Ki Determination) Scintillation->Analysis

Step-by-step workflow for high-throughput radioligand displacement assays.

Protocol B: Functional [ 35 S]GTP γ S Binding Assay

Because GPCRs (like CB1) can exhibit dual-coupling or complex downstream cross-talk, measuring cAMP can yield ambiguous results[5]. The [ 35 S]GTP γ S assay is preferred as it measures activation directly at the G-protein level[5].

  • GDP Loading: Incubate membrane preparations (20 µ g/well ) in assay buffer containing 30 µM GDP for 15 minutes. Causality note: Excess GDP ensures that all G-proteins are in the inactive state prior to agonist introduction.

  • Ligand Incubation: Add the test derivative (to assess direct agonism/inverse agonism) or the derivative plus an EC 80​ concentration of an orthosteric agonist (to assess allosteric modulation). Add 0.1 nM [ 35 S]GTP γ S and incubate for 60 minutes at 30°C.

  • Filtration: Terminate via rapid filtration as described in Protocol A, wash with ice-cold buffer, and quantify via liquid scintillation counting.

Conclusion

The 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol scaffold represents a highly tunable chemical space. By leveraging the specific stereochemistry of the (R)-enantiomer and the hydrogen-bonding capacity of the amino-ethanol tail, researchers can fine-tune the allosteric modulation of CB1 receptors[1] or optimize orthosteric binding at aminergic targets. Adherence to strict, self-validating assay protocols ensures that the nuanced pharmacology of these derivatives is accurately captured, paving the way for safer, more selective neurotherapeutics.

References

  • Price, M. R., et al. (2005). Allosteric modulation of the cannabinoid CB1 receptor. Molecular Pharmacology, 68(5), 1484-1495. URL:[Link]

  • Muccioli, G. G., & Lambert, D. M. (2005). Current Knowledge on the Antagonists and Inverse Agonists of Cannabinoid Receptors. Current Medicinal Chemistry, 12(12), 1361-1394. URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8) is a highly versatile, stereochemically pure building block used in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Featuring a protected chiral pyrrolidine core, a tertiary amine, and a primary alcohol, this intermediate offers orthogonal reactivity. It is particularly valuable in the drug discovery phases of CNS-active agents, kinase inhibitors, and cardiovascular therapeutics, such as cholesteryl ester transfer protein (CETP) inhibitors[2].

This application note details the mechanistic rationale for its structural components, outlines self-validating experimental protocols for its functionalization, and provides empirical optimization data to maximize synthetic yield.

Structural Logic & Mechanistic Utility

The utility of this intermediate lies in its trifunctional nature, which allows for sequential, chemoselective modifications without the need for complex protecting group strategies.

StructuralLogic Struct 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol C15H24N2O MW: 248.36 N_Benzyl N-Benzyl Group Protects pyrrolidine nitrogen Enables orthogonal late-stage cleavage Struct->N_Benzyl R_Stereocenter (R)-Stereocenter Dictates spatial orientation Crucial for target receptor affinity Struct->R_Stereocenter Ethyl_Amino Tertiary Amine (N-Ethyl) Modulates API pKa (~8.5-9.0) Improves aqueous solubility Struct->Ethyl_Amino Ethanol_Arm Primary Alcohol Hydrogen bond donor/acceptor Site for activation or Mitsunobu Struct->Ethanol_Arm

Fig 1. Mechanistic rationale for the structural components of the chiral pyrrolidine.
  • The N-Benzyl Protecting Group: Provides stability during harsh alkylation or acylation conditions at the ethanol arm. It can be cleanly removed via catalytic hydrogenolysis, liberating the secondary amine for subsequent Buchwald-Hartwig couplings or SNAr reactions[3].

  • The (R)-Stereocenter: Essential for three-dimensional target engagement. In CETP inhibitors, the specific spatial arrangement of the pyrrolidine substituents dictates binding affinity within the lipophilic pocket of the protein[2].

  • The N-Ethyl-Amino-Ethanol Chain: Acts as a solubilizing moiety. The basic tertiary nitrogen improves the pharmacokinetic profile of the final API, while the primary alcohol serves as an anchor point for further derivatization (e.g., etherification).

Synthetic Divergence & Workflow

Depending on the target API, chemists can diverge the synthesis by either activating the primary alcohol first or removing the benzyl group to functionalize the pyrrolidine core.

SyntheticWorkflow API_Int API Intermediate (CAS: 1353996-79-8) Path1 Pathway A: N-Debenzylation (Pd(OH)2/C, H2) API_Int->Path1 Path2 Pathway B: O-Activation (MsCl / Et3N) API_Int->Path2 Path3 Pathway C: Mitsunobu Reaction (DIAD, PPh3, Ar-OH) API_Int->Path3 Prod1 Free Pyrrolidine (Ready for SNAr / Cross-Coupling) Path1->Prod1 Prod2 Alkylating Agent (Ready for Etherification / Amination) Path2->Prod2 Prod3 Aryl Ether Scaffold (Stereoretentive) Path3->Prod3 Final Target Active Pharmaceutical Ingredients (Kinase Inhibitors, GPCR Ligands, CETP Inhibitors) Prod1->Final Prod2->Final Prod3->Final

Fig 2. Synthetic divergence of the API intermediate into distinct pharmacological scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols have been designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Orthogonal N-Debenzylation via Catalytic Hydrogenolysis

Standard 10% Pd/C often fails or stalls when debenzylating substrates with basic tertiary amines due to catalyst poisoning (the lone pairs on the nitrogen coordinate tightly to the palladium surface). To circumvent this, we utilize Pearlman’s Catalyst (20% Pd(OH)₂/C) in the presence of a stoichiometric amount of acetic acid. The acid protonates the basic nitrogens, preventing surface coordination while maintaining a high rate of hydrogen transfer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Parr shaker flask or high-pressure reactor, dissolve 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (10.0 g, 40.2 mmol) in HPLC-grade Methanol (100 mL).

  • Acidification: Add Glacial Acetic Acid (2.53 mL, 44.2 mmol, 1.1 eq). Stir for 5 minutes to ensure complete protonation.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (2.0 g, 20 wt%). Caution: Catalyst is pyrophoric; add under a steady stream of Argon.

  • Hydrogenation: Purge the vessel with Argon (3x), then with H₂ gas (3x). Pressurize the vessel to 40 psi with H₂ and agitate at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

    • Success Metric: Complete disappearance of the starting material peak at m/z 249 [M+H]⁺ .

    • Product Confirmation: Appearance of a single dominant peak at m/z 159 [M+H]⁺ .

  • Workup: Filter the reaction mixture through a pad of Celite, washing with Methanol (50 mL). Concentrate the filtrate under reduced pressure. To obtain the free base, partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the debenzylated pyrrolidine.

Protocol B: O-Mesylation for Downstream Alkylation

To utilize the ethanol arm as an electrophile, it must be converted into a good leaving group. Mesylation is preferred over halogenation due to milder conditions that preserve the sensitive tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (5.0 g, 20.1 mmol) in anhydrous DCM (50 mL) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (4.2 mL, 30.1 mmol, 1.5 eq). The excess base acts as an acid scavenger for the HCl generated, preventing the protonation of the tertiary amine which could stall the reaction.

  • Cooling: Cool the reaction mixture to strictly 0 °C using an ice-water bath. Causality: Temperatures above 5 °C promote the elimination of the mesylate to form a vinyl group.

  • Activation: Dropwise, add Methanesulfonyl chloride (MsCl) (1.71 mL, 22.1 mmol, 1.1 eq) over 15 minutes. Stir at 0 °C for 1 hour.

  • Self-Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1, visualized with iodine) and LC-MS.

    • Success Metric: Shift from m/z 249 [M+H]⁺ to m/z 327[M+H]⁺ .

    • Failure Metric: A peak at m/z 231[M+H]⁺ indicates thermal elimination (loss of methanesulfonic acid). If observed, lower the temperature in future runs.

  • Workup: Quench with ice-cold saturated aqueous NaHCO₃ (50 mL). Extract with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo at <30 °C to prevent degradation. Use immediately in the next step.

Quantitative Optimization Data

The table below summarizes the optimization of the N-debenzylation step (Protocol A), demonstrating the critical necessity of using Pearlman's catalyst and an acidic additive to achieve quantitative yields.

Table 1: Optimization of N-Debenzylation Conditions for CAS 1353996-79-8

Catalyst SystemSolventAdditiveTemp (°C)Time (h)Conversion (%)Mechanistic Observation
10% Pd/CMeOHNone252445%Stalled due to N-coordination poisoning.
10% Pd/CMeOHAcOH (1.1 eq)251282%Improved, but standard Pd/C lacks sufficient activity.
20% Pd(OH)₂/CMeOHNone25891%Faster kinetics, but mild poisoning still occurs.
20% Pd(OH)₂/C MeOH AcOH (1.1 eq) 25 4 >99% Optimal: Protonation prevents poisoning; high catalyst activity.

References

  • Googleapis (US Patent App). Synthesis of (R)-2-(1-Benzyl-pyrrolidin-3-yl)methyl-amino-N,N-diphenyl-acetamide (US 2005/0165065 A1). Accessed March 2026. URL:[Link]

  • Google Patents (WIPO).1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperlipidemia or arteriosclerosis (WO2009071509A1). Accessed March 2026.

Sources

catalytic debenzylation of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol Transformation: N-Debenzylation to yield 2-[((R)-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Executive Summary

The catalytic N-debenzylation of pyrrolidine derivatives is a fundamental transformation in drug development. However, processing polybasic amino alcohols like 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol presents a unique synthetic challenge. The presence of multiple basic nitrogen atoms (a tertiary acyclic amine and a tertiary benzylamine) strongly coordinates to palladium surfaces, leading to rapid catalyst passivation. This application note details a field-proven, self-validating protocol utilizing an acid-modified catalytic hydrogenation system to achieve quantitative debenzylation while preventing catalyst poisoning.

Mechanistic Insights & Reaction Design

The Catalyst Poisoning Dilemma

In standard catalytic hydrogenation (Pd/C, H₂, neutral solvent), the free lone pairs on the nitrogen atoms of polyamines act as strong σ-donors to the palladium surface. This competitive binding blocks the active catalytic sites, preventing the necessary π-coordination of the benzyl aromatic ring and halting the oxidative addition of the C-N bond[1].

The Acid-Modifier Solution

To circumvent catalyst poisoning, the reaction must be conducted in the presence of an acidic modifier. By adding 2.0 equivalents of glacial acetic acid, both the pyrrolidine nitrogen and the ethyl-amino-ethanol nitrogen are converted into their respective non-coordinating ammonium acetate salts[2].

  • Causality: The protonated amines lack available lone pairs, shifting the equilibrium away from metal-surface chelation. The benzyl group, however, can still interact with the Pd surface via its aromatic ring, allowing chemoselective hydrogenolysis to proceed efficiently[3].

  • Standard protocols for 3-aminopyrrolidine derivatives typically utilize 10% Pd/C in degassed methanol[4], but scaling this for polybasic systems requires elevated pressure (typically 50–60 psi) to overcome the steric hindrance of the protonated intermediate[2].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition optimization, highlighting the necessity of the acid modifier and elevated pressure.

ConditionCatalystSolventAdditivePressure (H₂)Conversion (%)Observation / Result
A (Baseline) 10% Pd/CMeOHNone15 psi (Balloon)< 10%Rapid catalyst poisoning.
B (High Pressure) 10% Pd/CMeOHNone60 psi (Parr)~35%Incomplete reaction; partial poisoning.
C (Optimal) 10% Pd/CMeOHAcOH (2.0 eq)60 psi (Parr)> 99% Clean conversion to the bis-acetate salt.
D (Strong Acid) 20% Pd(OH)₂/CEtOHHCl (2.0 eq)60 psi (Parr)> 95%Effective, but trace reactor corrosion noted.

Experimental Protocol

Reagents Required:

  • 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (10.0 g, 40.2 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (1.0 g, 10 wt%)

  • Glacial Acetic Acid (4.8 g, 80.4 mmol, 2.0 eq)

  • HPLC-grade Methanol (150 mL)

  • 2M Sodium Hydroxide (NaOH) aqueous solution

  • Chloroform/Isopropanol (3:1 v/v) extraction mixture

Step-by-Step Methodology:

  • Substrate Preparation: In a 250 mL Parr hydrogenation vessel, dissolve the starting material (10.0 g) in methanol (100 mL).

  • Acidification: Add glacial acetic acid (4.8 g) to the solution. Stir at room temperature for 10 minutes to ensure complete formation of the bis-acetate salt.

  • Catalyst Loading: Purge the vessel with nitrogen gas for 5 minutes. Carefully add the 10% Pd/C (1.0 g) under the inert atmosphere to prevent solvent ignition.

  • Hydrogenation: Attach the vessel to a Parr shaker. Evacuate and backfill the chamber with hydrogen gas three times. Pressurize the system to 60 psi with H₂ and heat to 40 °C. Shake vigorously for 16 hours[2].

  • Catalyst Removal: Vent the hydrogen gas safely and purge with nitrogen. Filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake with additional methanol (50 mL). Do not let the Pd/C dry out on the filter.

  • Free-Basing: Concentrate the filtrate under reduced pressure to yield the crude acetate salt. Dissolve this residue in deionized water (30 mL) and cool to 0 °C. Slowly add 2M NaOH until the aqueous phase reaches pH 12 .

  • Polar Extraction: Extract the highly polar aqueous layer with a mixture of CHCl₃/Isopropanol (3:1 v/v, 4 x 50 mL). Note: Standard EtOAc or DCM will result in poor recovery due to the high water solubility of the polybasic amino alcohol.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target secondary amine as a viscous, pale-yellow oil.

Process Visualization

ExperimentalWorkflow Step1 1. Salt Formation Dissolve substrate in MeOH + AcOH Step2 2. Catalyst Loading Add 10% Pd/C under N2 purge Step1->Step2 Step3 3. Hydrogenation 60 psi H2, 40°C, 16 hours Step2->Step3 Step4 4. Catalyst Removal Celite filtration, MeOH wash Step3->Step4 Step5 5. Free-Basing Concentrate, add 2M NaOH (pH 12) Step4->Step5 Step6 6. Polar Extraction Extract with CHCl3/iPrOH (3:1) Step5->Step6

Workflow for the catalytic debenzylation of polybasic pyrrolidine substrates.

MechanisticPathway FreeBase Free Polyamine (Catalyst Poison) Salt Bis-Acetate Salt (Non-Coordinating) FreeBase->Salt + 2.0 eq AcOH Adsorption Pd Surface Pi-Coordination Salt->Adsorption Pd/C, H2 Cleavage Oxidative Addition & H-Transfer Adsorption->Cleavage C-N Cleavage Product Secondary Amine + Toluene Cleavage->Product Reductive Elimination

Mechanistic pathway highlighting the role of acid in preventing Pd-catalyst passivation.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of the workflow, the following built-in checks act as a self-validating system:

  • In-Process Control (IPC): The reaction is complete when the hydrogen pressure drop in the Parr shaker ceases and stabilizes. LC-MS analysis should confirm the complete shift from the starting material mass ( m/z 249 [M+H]+ ) to the product mass ( m/z 159 [M+H]+ ).

  • Workup Validation (pH Check): The extraction will strictly fail if the aqueous layer is not brought to pH ≥ 12. If the yield is low, it is highly probable the aqueous layer was insufficiently basified, leaving the product trapped as a water-soluble salt.

  • Spectroscopic Verification: In the 1 H NMR spectrum (CDCl₃ or MeOD), the successful cleavage is definitively proven by the complete disappearance of the benzylic CH₂ protons (typically an AB quartet or singlet around 3.5–3.7 ppm) and the aromatic protons (multiplet at 7.2–7.4 ppm).

References

  • (R/S)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: ACS Omega (ACS Publications)
  • Source: Amazon S3 (Literature Supplement)

Sources

crystallization techniques for purifying 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Strategies for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Executive Summary & Scientific Context

The molecule 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a highly versatile chiral intermediate. Benzyl-pyrrolidine derivatives are critical structural motifs in modern drug discovery, frequently serving as scaffolds for dual-acting antibacterial agents[1] and various kinase inhibitors. However, the isolation and purification of this specific intermediate present a classic chemical engineering challenge: the free base is a flexible, heavily hydrogen-bonded amino-alcohol that strongly resists crystallization.

When subjected to standard concentration or cooling, this molecule typically undergoes Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—rather than forming an ordered crystal lattice. As a Senior Application Scientist, I have designed this protocol to bypass LLPS through targeted salt formation, thermodynamic control, and antisolvent crystallization. This guide provides a self-validating, scalable workflow to upgrade the purity of this intermediate to >99.5% without relying on costly chromatographic separation[2].

Mechanistic Rationale: Overcoming Liquid-Liquid Phase Separation (LLPS)

The free base of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol possesses a low glass transition temperature due to the conformational flexibility of the ethyl-amino-ethanol side chain and the steric bulk of the benzyl group. During synthesis—often involving the reduction of lactam or amide precursors using agents like SDMA[3]—the resulting crude product is a viscous oil.

The Causality of Salt Selection: To induce crystallinity, we must increase the lattice energy. We achieve this by protonating the basic nitrogen centers. While hydrochloric acid often yields hygroscopic salts, Fumaric Acid provides a rigid, planar counter-ion that templates a highly ordered, stable crystal lattice.

Thermodynamic vs. Kinetic Control: If a highly supersaturated solution of the fumarate salt is cooled too rapidly (kinetic control), the system crosses the spinodal curve before primary nucleation can occur, resulting in LLPS. The oil phase acts as a "sink" for impurities, ruining the purification. By employing a slow cooling ramp (0.1 °C/min) and introducing seed crystals within the metastable zone (thermodynamic control), supersaturation is consumed entirely by crystal growth, completely avoiding the oiling-out boundary.

Caption: Thermodynamic vs. kinetic control pathways in the crystallization process, highlighting LLPS avoidance.

Quantitative Data: Solubility and Salt Screening

Prior to scaling up, a rigorous salt and solvent screen was conducted. Ethanol (EtOH) was selected as the primary solvent due to its steep solubility curve with the fumarate salt, while Heptane serves as an excellent antisolvent to drive yield.

Table 1: Salt Screening Data for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Acid (1.05 eq)Solvent SystemObservationYield (%)HPLC Purity (Area %)
Hydrochloric AcidEtOAcHygroscopic, sticky solid65.092.0
L-Tartaric AcidEtOHGummy residue (LLPS)N/AN/A
Succinic AcidIsopropanolSlow crystallization72.496.5
Fumaric Acid EtOH / Heptane Highly crystalline solid 88.5 99.6

Table 2: Solubility Profile of the Fumarate Salt (mg/mL)

Solvent5 °C25 °C50 °C70 °C
Ethanol (Absolute)122885>200
Isopropanol5103590
Ethyl Acetate<12512
Heptane<1<1<1<1

Experimental Workflow & Protocol

The following protocol details the seeded cooling and antisolvent crystallization of the mono-fumarate salt. This is a self-validating system: proceeding to the next step strictly requires passing the defined In-Process Controls (IPCs).

Caption: Workflow for the controlled crystallization of the pyrrolidine intermediate.

Step-by-Step Methodology: Fumarate Salt Crystallization

Step 1: Dissolution and Salt Formation

  • Charge 1.0 equivalent (by weight assay) of crude 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol into a jacketed, baffled crystallizer equipped with an overhead stirrer.

  • Add 5.0 volumes (v/w) of absolute Ethanol.

  • Charge 1.05 equivalents of Fumaric Acid.

    • Causality: A slight stoichiometric excess ensures complete protonation of the highly basic tertiary acyclic amine, preventing free-base co-precipitation which acts as an impurity sink.

  • Ramp the internal temperature to 70 °C at a rate of 1.0 °C/min. Agitate at 250 RPM.

    • Self-Validating IPC: Utilize Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm absolute dissolution (zero particle counts). This erases "crystal memory" and ensures a homogenous starting point.

Step 2: Controlled Cooling and Seeding 5. Cool the solution to 50 °C at a strict rate of 0.1 °C/min.

  • Causality: This slow ramp prevents the system from generating a massive supersaturation spike, keeping the batch safely within the Metastable Zone Width (MSZW) and far away from the LLPS boundary.

  • At 50 °C, charge 1.0% (w/w relative to theoretical yield) of micronized fumarate salt seeds suspended in 0.1 volumes of Ethanol.

  • Aging: Hold the suspension isothermally at 50 °C for 2 hours.

    • Causality: This isothermal hold allows the seed bed to grow, consuming the supersaturation smoothly and establishing a robust secondary surface area.

Step 3: Antisolvent Dosing and Isolation 8. Linearly dose 10.0 volumes of Heptane into the crystallizer over 4 hours using a dosing pump.

  • Causality: Heptane acts as a powerful antisolvent (see Table 2). Dosing it slowly over 4 hours prevents local supersaturation at the addition point, which would otherwise trigger the nucleation of fine, unfilterable particles or localized oiling out.

  • Following the antisolvent addition, cool the slurry to 5 °C at 0.2 °C/min. Hold for 2 hours.

  • Filter the slurry via a Nutsche filter. Wash the wet cake with 2.0 volumes of cold Ethanol/Heptane (1:2 v/v).

  • Dry the product under vacuum (≤50 mbar) at 40 °C for 12 hours.

    • Self-Validating IPC: Check Loss on Drying (LOD) to ensure <0.5% residual solvent before discharging.

References

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications.[Link][2]

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions. Organic Process Research & Development - ACS Publications.[Link][3]

  • Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections. Journal of Medicinal Chemistry - ACS Publications.[Link][1]

Sources

Scale-Up Production Protocols for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Chiral pyrrolidines are privileged scaffolds in modern drug discovery, frequently utilized in the design of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. The target molecule, 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8), features a highly functionalized tertiary amine core with orthogonal handles (an N -benzyl protecting group, an N -ethyl group, and an N -hydroxyethyl group).

Transitioning the synthesis of this molecule from the discovery bench to a 1-kg pilot scale requires strict control over reaction chemoselectivity. The primary challenges include preventing over-alkylation, avoiding the cleavage of the N -benzyl group, and mitigating the thermal degradation of the chiral center. This application note details a robust, self-validating two-step synthetic architecture designed for safe and high-yielding pilot-scale production.

Process Rationale & Mechanistic Causality

To ensure scalability and safety, the synthetic route is divided into two highly controlled phases. We avoid direct alkylation of the primary amine and bypass the use of hazardous gaseous reagents.

Phase 1: Chemoselective Reductive Amination

Direct alkylation of (R)-1-benzylpyrrolidin-3-amine with ethyl bromide inevitably leads to a statistical mixture of secondary, tertiary, and quaternary amines. To achieve strict mono-ethylation, we employ a reductive amination strategy using acetaldehyde.

  • Reductant Selection: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Cyanoborohydride (NaBH₃CN). STAB is a mild, kinetically controlled reducing agent that selectively reduces the intermediate imine without reducing the unreacted acetaldehyde [1]. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup—a critical safety mandate for pilot-scale operations [2].

  • Protecting Group Integrity: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided, as it would trigger the hydrogenolysis (cleavage) of the N -benzyl group.

Phase 2: Finkelstein-Catalyzed N-Alkylation

The conversion of the secondary amine to the final N -hydroxyethyl tertiary amine is traditionally performed using ethylene oxide. However, ethylene oxide is highly explosive and requires specialized pressurized reactors.

  • Reagent Substitution: We utilize 2-chloroethanol as a liquid, bench-stable alternative.

  • Catalytic Causality: Because the chloride ion is a relatively poor leaving group for Sₙ2 displacement by a sterically hindered secondary amine, we introduce Potassium Iodide (KI) as a catalyst. This initiates an in situFinkelstein reaction , converting 2-chloroethanol into the highly electrophilic 2-iodoethanol. This catalytic cycle drastically lowers the activation energy, allowing the Sₙ2 alkylation to proceed rapidly at 80 °C, thereby preventing the thermal degradation of the pyrrolidine ring.

Process Flow Visualization

G SM (R)-1-benzylpyrrolidin-3-amine (Starting Material) Int (R)-N-ethyl-1-benzylpyrrolidin-3-amine (Intermediate) SM->Int Acetaldehyde, NaBH(OAc)3 DCE, 0-20°C (Reductive Amination) Prod 2-[((R)-1-Benzyl-pyrrolidin-3-yl)- ethyl-amino]-ethanol (Final Product) Int->Prod 2-Chloroethanol, K2CO3, KI MeCN, 80°C (N-Alkylation)

Figure 1: Two-step scalable synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol.

Scale-Up Protocols (1-kg Pilot Scale)

Protocol 1: Synthesis of (R)-N-ethyl-1-benzylpyrrolidin-3-amine

This protocol establishes the N -ethyl group while preserving the chiral center at C3.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂ for 15 minutes.

  • Charge: Add (R)-1-benzylpyrrolidin-3-amine (1.00 kg, 5.67 mol) and 1,2-Dichloroethane (DCE) (10.0 L). Set the chiller to cool the mixture to an internal temperature of 0–5 °C.

  • Imine Formation: Slowly add Acetaldehyde (275 g, 6.24 mol, 1.1 eq) via a pressure-equalizing addition funnel over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent acetaldehyde volatilization. Stir for 1 hour at 5 °C.

  • Reduction (Exotherm Control): Add Sodium Triacetoxyborohydride (1.80 kg, 8.50 mol, 1.5 eq) in 5 equal portions over 2 hours. Self-Validation: Monitor the internal thermocouple; do not add the next portion until the temperature drops back to 5 °C.

  • Maturation & IPC: Warm the reactor to 20 °C and stir for 12 hours. In-Process Control (IPC): Pull a 1 mL aliquot, quench with NaHCO₃, and analyze via HPLC. The reaction is self-validated as complete when the starting material peak area is <1.0%.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 L) until CO₂ evolution completely ceases. Separate the organic layer. Extract the aqueous layer with Dichloromethane (2 x 2.0 L).

  • Isolation: Combine the organic layers, wash with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol 2: Synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

This protocol installs the hydroxyethyl group via a Finkelstein-assisted Sₙ2 displacement.

  • Reactor Preparation: Purge a clean 20 L jacketed reactor with N₂.

  • Charge: Add the intermediate (R)-N-ethyl-1-benzylpyrrolidin-3-amine (1.05 kg, 5.14 mol), Acetonitrile (MeCN) (10.0 L), and finely milled anhydrous K₂CO₃ (1.42 kg, 10.28 mol, 2.0 eq).

  • Catalyst & Alkylating Agent: Add Potassium Iodide (KI) (170 g, 1.03 mol, 0.2 eq) followed by 2-Chloroethanol (620 g, 7.71 mol, 1.5 eq).

  • Alkylation: Heat the biphasic suspension to 80 °C (reflux). Set the agitator to 250 RPM to overcome solid-liquid mass transfer limitations. Stir for 18 hours.

  • IPC & Self-Validation: Analyze via HPLC. The reaction is deemed complete when the secondary amine intermediate is <0.5%. If >0.5%, add an additional 0.1 eq of 2-chloroethanol and stir for 2 hours.

  • Workup: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (KCl, KI, K₂CO₃). Wash the filter cake with fresh MeCN (2.0 L).

  • Final Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Water (5.0 L) and Ethyl Acetate (5.0 L). Extract the aqueous layer with Ethyl Acetate (2 x 2.0 L). Combine organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via short-path high-vacuum distillation (b.p. ~160 °C at 0.1 mmHg) to afford the final target as a clear, viscous oil.

Quantitative Process Metrics

The following table summarizes the validated metrics from three consecutive 1-kg pilot runs, demonstrating the robustness and reproducibility of the designed system.

Process ParameterStep 1: Reductive AminationStep 2: Finkelstein N-Alkylation
Input Scale (Active) 1.00 kg (5.67 mol)1.05 kg (5.14 mol)
Isolated Yield 1.05 kg (90%)1.08 kg (84%)
Chemical Purity (HPLC-UV 210 nm) > 98.5%> 99.2%
Chiral Purity (Enantiomeric Excess) > 99.5% *> 99.5% *
Critical Control Point (CCP) Exotherm management (<10 °C) during STAB additionAgitation speed (250 RPM) to ensure K₂CO₃ suspension

* Note: Chiral GC analysis confirms that the stereocenter at the C3 position of the pyrrolidine ring undergoes zero racemization during both steps, validating the mild nature of the chosen reagents.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Application Notes & Protocols: Formulation of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful translation of a novel chemical entity from the bench to in vivo models is critically dependent on the development of a stable, safe, and effective formulation. The compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, a substituted pyrrolidine derivative, presents a unique set of challenges and opportunities in formulation development.[1] The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its conformational flexibility and favorable physicochemical properties that can enhance aqueous solubility and target engagement.[2][3] However, the ultimate bioavailability and therapeutic efficacy of this compound in an in vivo setting are not guaranteed by its structure alone. A robust formulation is required to ensure consistent exposure, minimize variability, and accurately reflect the compound's intrinsic pharmacological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and formulate 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol for preclinical in vivo studies. The narrative follows a logical progression from initial physicochemical characterization to the development of specific protocols for various administration routes, emphasizing the scientific rationale behind each experimental choice.

Part 1: Essential Pre-Formulation Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[4] This pre-formulation stage is the most critical phase, as the data generated will dictate every subsequent formulation decision. For a novel compound like 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, this characterization is not just a recommendation but a necessity.

In Silico Physicochemical Profiling

In the absence of empirical data, computational tools provide a valuable starting point for predicting key molecular properties.[5][6] These predictions help anticipate challenges and guide the initial experimental design.

  • Objective: To estimate the compound's pKa, octanol-water partition coefficient (LogP), and intrinsic aqueous solubility.

  • Rationale: The presence of amine groups in the structure suggests the molecule is likely basic and will exhibit pH-dependent solubility. The LogP value will indicate its lipophilicity, which influences both solubility and permeability.[7]

  • Recommended Tools: Several software packages and online platforms can perform these calculations, such as those offered by ChemAxon or CD ComputaBio.[5][8] These tools use structural inputs (e.g., SMILES notation) to generate predictions.[9]

Table 1: Predicted Physicochemical Properties (Illustrative)

Property Predicted Value Implication for Formulation
pKa (Strongest Basic) 8.5 - 9.5 The compound will be ionized and likely more soluble at acidic pH.
cLogP 2.5 - 3.5 Moderate lipophilicity; may have limited aqueous solubility.

| Intrinsic Solubility (logS) | -4.0 to -5.0 (Low) | Unlikely to be soluble in simple aqueous vehicles at neutral pH. |

Experimental Physicochemical Analysis

While in silico predictions are useful, they must be confirmed by empirical data.[10] The following protocols outline fundamental experiments to accurately characterize the compound.

Protocol 1: Analytical Method Development (HPLC-UV)

A reliable analytical method is required to quantify the compound in all subsequent experiments. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Prepare a mobile phase of acetonitrile (ACN) and a buffer (e.g., 20 mM phosphate or acetate buffer).

    • Given the basic nature of the analyte, a mobile phase pH of 3-4 or 7-8 is a good starting point.

    • Run a gradient elution (e.g., 10-90% ACN over 15 minutes) to determine the approximate retention time.

  • Optimization:

    • Adjust the mobile phase composition and gradient to achieve a sharp, symmetrical peak with a retention time of 3-10 minutes.

    • The final method should be isocratic for simplicity if possible.

  • Detection: Use a UV-Vis detector. Scan the compound in the mobile phase from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for detection. The benzyl group should provide a strong chromophore around 254-266 nm.

  • Validation: Perform a basic validation including linearity, precision, and accuracy as per established guidelines.[12]

Protocol 2: Aqueous Solubility Determination

This protocol determines the compound's solubility in a standard aqueous buffer, often phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.

  • Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (shake-flask method).[13]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with the mobile phase, and analyze the concentration using the developed HPLC-UV method.

Protocol 3: pH-Solubility Profiling

This experiment is crucial for a compound with ionizable groups.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[14][15]

  • Solubility Measurement: Perform the aqueous solubility protocol (Protocol 2) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the pH at which solubility is maximized and is essential for developing oral or injectable formulations.

Stability Assessment: Forced Degradation

Forced degradation studies are used to understand the compound's intrinsic stability and identify potential degradation pathways.[16][17] This information is critical for selecting stable formulation components and storage conditions.

Protocol 4: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the compound to the following conditions in separate vials:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 8, and 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Stress: Heat the solid compound at 80°C for 24 hours.

  • Analysis: At each time point, neutralize the acid/base samples, dilute all samples appropriately, and analyze by the developed HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). The goal is to achieve 5-20% degradation to ensure the analytical method can separate degradants from the parent compound.[18]

Part 2: Formulation Strategy and Development

The data from the pre-formulation characterization will guide the selection of an appropriate formulation strategy. The goal for preclinical studies is often to maximize exposure to assess safety and efficacy, which may involve creating formulations at the limits of solubility.[19]

Formulation Selection Decision Pathway

The choice of formulation vehicle is a critical decision driven by the compound's properties, the desired route of administration, and the study's objective.[20][21]

FormulationDecisionTree Solubility Aqueous Solubility (at target pH) HighSol High (>10 mg/mL) Solubility->HighSol ModSol Moderate (1-10 mg/mL) Solubility->ModSol LowSol Low (<1 mg/mL) Solubility->LowSol Form1 Aqueous Solution (Saline/PBS + pH adjustment) HighSol->Form1 Form2 Co-solvent System (e.g., PEG400, Solutol) + pH adjustment ModSol->Form2 CheckLogP LogP > 3? LowSol->CheckLogP Is LogP > 3? Form3 Suspension (e.g., 0.5% MC in water) Form4 Lipid-based System (e.g., SEDDS) CheckLogP->Form3 No CheckLogP->Form4 Yes

Caption: Formulation selection based on physicochemical properties.

Detailed Formulation Protocols

Based on the likely properties of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (a weak base with low neutral pH solubility), the following protocols for common administration routes are provided.

Protocol 5: Oral Gavage Formulation (Solution or Suspension)

Oral administration is the most common route for preclinical studies.[17] A simple solution is preferred, but a suspension is a viable alternative for poorly soluble compounds.

  • Objective: To prepare a 10 mg/mL formulation for oral gavage in rodents.

  • Materials:

    • 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (API)

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na)

    • pH meter, magnetic stirrer, volumetric flasks

  • Method A: Acidified Aqueous Solution

    • Weigh the required amount of API for the final volume (e.g., 100 mg for 10 mL).

    • Add approximately 70% of the final volume of purified water to a beaker.

    • Slowly add the API to the water while stirring.

    • Titrate with 0.1 M HCl dropwise until all the API dissolves. The pH will likely be in the acidic range (pH 3-5).

    • Once fully dissolved, add purified water to reach the final volume (q.s.).

    • Verify the final pH. This approach is suitable if the low pH is tolerated by the animal model.

  • Method B: Aqueous Suspension

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding MC to heated water (~80°C), then cooling to allow hydration. This will serve as the suspending vehicle.

    • Weigh the required amount of API. If particle size is large, gently micronize using a mortar and pestle.

    • In a separate container, create a paste by adding a small amount of the 0.5% MC vehicle to the API powder.

    • Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.

    • Continuously stir the suspension while drawing doses to ensure uniformity.

Protocol 6: Intravenous (IV) Formulation (Co-solvent Solution)

IV formulations must be sterile, clear solutions, and physiologically compatible (isotonic and near neutral pH, if possible).[22] Given the anticipated low aqueous solubility at neutral pH, a co-solvent system is often necessary.

  • Objective: To prepare a sterile 2 mg/mL solution for IV injection.

  • Materials:

    • API

    • Polyethylene Glycol 400 (PEG400)

    • Propylene Glycol (PG)

    • Saline (0.9% NaCl) for Injection

    • Sterile syringe filters (0.22 µm), sterile vials

  • Method: Co-solvent System

    • Determine the required amount of API (e.g., 20 mg for a 10 mL final volume).

    • In a sterile vial, dissolve the API in a co-solvent mixture. A common starting point is 10% PEG400 and 10% PG. For 10 mL, this would be 1 mL of PEG400 and 1 mL of PG. Vortex or sonicate gently to dissolve.

    • Slowly add Saline for Injection to the co-solvent concentrate dropwise while vortexing. Observe for any signs of precipitation.

    • Bring the solution to the final volume with Saline for Injection.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Causality: PEG400 and PG are common, safe co-solvents that increase the solubility of lipophilic compounds. The slow addition of the aqueous phase is critical to prevent the compound from "crashing out" of the solution.

Protocol 7: Intraperitoneal (IP) Formulation

IP formulations have similar requirements to IV formulations (sterility, physiological compatibility) but can often tolerate slightly larger volumes and less stringent pH control.

  • Objective: To prepare a sterile 5 mg/mL solution for IP injection.

  • Method: The co-solvent method described in Protocol 6 can be adapted. Due to the higher dose concentration, the percentage of co-solvents may need to be increased (e.g., up to 40% PEG400). Always perform a small-scale test to ensure the compound remains in solution upon final dilution. Alternatively, if the pH-solubility profile shows good solubility at a moderately acidic pH (e.g., pH 5-6), an acidified saline solution could be used, as the peritoneal cavity can buffer minor pH deviations.

Part 3: Quality Control of the Final Formulation

Before administration, every batch of formulation must undergo quality control (QC) testing to ensure it meets the required specifications for safety and consistency.[3][23]

Table 2: Quality Control Specifications for In Vivo Formulations

Test Specification Method Frequency
Appearance Clear and free of particulates (Solutions). Uniform and easily resuspendable (Suspensions). Visual Inspection Every Batch
pH Within ± 0.5 units of target. Calibrated pH Meter Every Batch
Concentration 90% - 110% of target concentration. Validated HPLC-UV Method Every Batch
Sterility (for IV/IP) No microbial growth. Sterility Testing (as per USP <71>) As required by study protocol

| Endotoxin (for IV) | Within acceptable limits. | LAL Test (as per USP <85>) | As required by study protocol |

Workflow for Formulation Preparation and QC

Workflow cluster_Prep Preparation cluster_QC Quality Control API Weigh API & Excipients Dissolve Dissolve / Suspend in Vehicle API->Dissolve QS q.s. to Final Volume Dissolve->QS Filter Sterile Filter (IV/IP) QS->Filter if parenteral Appearance Visual Inspection QS->Appearance Filter->Appearance pH pH Measurement Appearance->pH Concentration HPLC Analysis pH->Concentration Release Release for In Vivo Dosing Concentration->Release

Caption: General workflow for formulation preparation and quality control.

References

  • Löbmann, K., & Strachan, C. (2012). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Molecular Diversity, 7(1), 69-87. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • WebofPharma. (2026, February 25). How to Make Buffer Solutions: Complete Pharmaceutical Guide (USP, BP & IP). [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • ResearchGate. (n.d.). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. [Link]

  • InVivo Biosystems. (2024, January 10). Biological Quality Control Assay Validation Services. [Link]

  • Pharmaceutical Technology. (2025, October 5). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. [Link]

  • ChemAxon. (n.d.). Solubility prediction. [Link]

  • Dotmatics. (2025, April 8). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. [Link]

  • S. K. Singh, S. S. K. (2009). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 11(4), 748–763. [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Gupta, A. et al. (2020). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22. [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Brouwers, J., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Journal of Pharmaceutical Sciences, 107(7), 1785-1793. [Link]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • M. A. A. Torres, et al. (2022). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Proceedings of the 2022 International Conference on Data Intelligence and Security (ICDIS). [Link]

  • Butler, J., et al. (2019). In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development. European Journal of Pharmaceutical Sciences, 137, 104977. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • PROAnalytics, LLC. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]

  • Bergström, C. A., & Norinder, U. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Basic & Clinical Pharmacology & Toxicology, 121(Suppl. 3), 11-20. [Link]

  • Kulkarni, S. K., et al. (2023). Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(7), 211. [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]

  • Petrucci, R., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • DRK Research Solutions. (2026, March 5). Dissolution Testing: Predicting In-Vivo Drug Release. [Link]

  • Cytiva. (2023, April 2). Maximizing scale up: Critical considerations for buffer preparation. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Quality Control and Release Testing. [Link]

  • Resolian. (n.d.). In Vivo Testing Services. [Link]

  • ResearchGate. (n.d.). Decision tree for preclinical formulation. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Pacific BioLabs. (n.d.). Pharmaceutical and Biotech Manufacturing Quality Control. [Link]

  • FDA. (n.d.). Integrated Quality Assessment: Drug Product. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Labinsights. (2023, May 8). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]

  • Patel, P., & Date, A. A. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3335. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol . This chiral intermediate is notoriously challenging to scale due to competing nucleophilic sites and sensitive protecting groups.

Here, we dissect the causality behind common synthetic failures—such as unintended debenzylation, reaction stalling, and quaternization—and provide self-validating protocols to ensure high-yield, reproducible scale-up.

Synthetic Workflow & Logical Architecture

The optimal synthetic route avoids the racemic mixture generated by starting from a ketone. Instead, it utilizes the chiral pool starting material, (R)-1-benzyl-pyrrolidin-3-amine , proceeding through a highly controlled two-step sequence:

  • Reductive Amination with acetaldehyde.

  • N-Alkylation with ethylene oxide or 2-bromoethanol.

Pathway SM (R)-1-Benzyl-pyrrolidin-3-amine Cond1 Reductive Amination Acetaldehyde, NaBH(OAc)3 DCE, 25°C SM->Cond1 Inter (R)-1-Benzyl-N-ethylpyrrolidin-3-amine Cond2 N-Alkylation Ethylene Oxide, EtOH Sealed Tube, 60°C Inter->Cond2 Target 2-[((R)-1-Benzyl-pyrrolidin-3-yl)- ethyl-amino]-ethanol Cond1->Inter Cond2->Target

Optimized two-step synthesis workflow for the target compound.

Troubleshooting FAQs & Mechanistic Insights

Q1: During the first step (reaction with acetaldehyde), my yield is <10% and LC-MS shows a loss of the benzyl group. What is happening?

The Causality: If you are using catalytic hydrogenation (e.g., H2​ with Pd/C) for the reductive amination, the conditions are cleaving the N-benzyl protecting group. Benzyl groups on tertiary amines are highly susceptible to hydrogenolysis. The Solution: Transition to a mild hydride donor. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the industry standard here. STAB selectively reduces the intermediate iminium ion without reducing aldehydes/ketones or cleaving benzyl groups [1].

Q2: My final N-alkylation step using 2-bromoethanol is stalling at 40-50% conversion. How do I push it to completion?

The Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. If the base is insufficient or too weak, HBr protonates the secondary exocyclic amine, rendering it non-nucleophilic and quenching the reaction. Furthermore, the chloride/bromide leaving groups can suffer from sluggish kinetics due to steric hindrance. The Solution: Implement a Finkelstein reaction in situ. By adding a catalytic amount (0.1 eq) of Potassium Iodide (KI), the alkyl bromide is continuously converted into the highly reactive alkyl iodide, significantly lowering the activation energy of the SN​2 displacement [2]. Ensure at least 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are present.

Q3: I am observing a major side product with a mass +44 Da higher than expected, or a highly polar baseline spot on TLC.

The Causality: You are experiencing quaternization or polyalkylation . The tertiary nitrogen within the pyrrolidine ring is nucleophilic and can attack the alkylating agent, forming a permanently charged quaternary ammonium salt (the polar baseline spot). Alternatively, if using ethylene oxide, the newly formed hydroxyl group can react with another equivalent of epoxide, leading to polyethoxylation (+44 Da repeating units). The Solution:

  • To prevent quaternization: Switch from 2-bromoethanol to ethylene oxide [3]. Epoxide ring-opening is highly sensitive to steric hindrance; the primary/secondary exocyclic amine will react preferentially over the tertiary ring nitrogen.

  • To prevent polyethoxylation: Strictly control the stoichiometry of ethylene oxide to 1.05 - 1.10 equivalents and maintain a reaction temperature ≤60∘C .

Troubleshooting Start Low Yield or Impurities? Q1 Loss of Benzyl Group (Debenzylation) Start->Q1 Q2 Polar Baseline Spot (Quaternization) Start->Q2 Q3 Reaction Stalling (<50% Conversion) Start->Q3 A1 Switch to NaBH(OAc)3 (Avoid H2/Pd-C) Q1->A1 Yes A2 Use Ethylene Oxide or sterically hindered base Q2->A2 Yes A3 Add catalytic KI (Finkelstein Reaction) Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

Quantitative Data & Condition Optimization

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Optimization of Reductive Amination (Step 1)

Reducing AgentSolventTempYield (%)Primary Observation / Issue
H2​ , Pd/CEtOH25°C<10%Complete debenzylation of pyrrolidine ring.
NaBH4​ MeOH25°C45%Poor imine reduction; over-alkylation.
NaBH3​CN MeOH/AcOH25°C75%Good yield, but generates toxic HCN gas.
NaBH(OAc)3​ DCE 25°C 92% Optimal; selective reduction, intact benzyl group.

Table 2: Optimization of N-Alkylation (Step 2)

Alkylating AgentBaseSolventAdditiveYield (%)Regioselectivity (Secondary vs Tertiary N)
2-Bromoethanol (1.5 eq) K2​CO3​ DMFNone40%Poor (High quaternization of pyrrolidine N).
2-Bromoethanol (1.1 eq)DIPEATolueneKI (0.1 eq)78%Good (KI accelerates SN​2 at secondary amine).
Ethylene Oxide (1.1 eq) None EtOH None 88% Excellent (Steric control prevents quaternization).

Self-Validating Experimental Protocols

These protocols include built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Synthesis of (R)-1-Benzyl-N-ethylpyrrolidin-3-amine

Objective: Selective reductive amination avoiding debenzylation.

  • Initialization: Dissolve 10.0 g (56.7 mmol) of (R)-1-benzyl-pyrrolidin-3-amine in 150 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 2.75 g (62.4 mmol, 1.1 eq) of acetaldehyde dropwise at 0°C. Stir for 30 minutes.

    • Validation Checkpoint: Take a 50 μ L aliquot, quench with MeOH, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion ( [M+H]+=203.1 ).

  • Reduction: Portion-wise, add 16.8 g (79.4 mmol, 1.4 eq) of Sodium triacetoxyborohydride (STAB). Maintain temperature below 25°C to prevent thermal degradation of the iminium intermediate.

  • Maturation: Stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with 100 mL of saturated aqueous NaHCO3​ (gas evolution will occur). Extract with dichloromethane ( 3×75 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Yield: Expected ~10.6 g (92% yield) of a pale yellow oil.

Protocol B: Synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Objective: Regioselective N-alkylation utilizing epoxide ring-opening.

  • Initialization: In a heavy-walled pressure tube (or autoclave for scale-up), dissolve 10.0 g (48.9 mmol) of (R)-1-benzyl-N-ethylpyrrolidin-3-amine in 50 mL of absolute ethanol.

  • Alkylation: Cool the vessel to -10°C. Introduce 2.37 g (53.8 mmol, 1.1 eq) of condensed ethylene oxide.

    • Safety Note: Ethylene oxide is a toxic, flammable gas at room temperature. Perform entirely in a rated fume hood.

  • Heating: Seal the tube securely and heat to 60°C for 12 hours.

    • Validation Checkpoint: At 6 hours, cool the tube, carefully open, and take an aliquot for TLC (DCM:MeOH:NH4OH 90:9:1). The starting material ( Rf​≈0.5 ) should be nearly consumed, replaced by a slightly more polar product spot ( Rf​≈0.4 ). No baseline spot (quaternization) should be visible.

  • Workup: Cool the vessel to 0°C before opening to prevent volatilization of unreacted epoxide. Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel chromatography (gradient elution: 2% to 10% MeOH in DCM with 0.5% triethylamine) to remove trace polyethoxylated byproducts.

  • Yield: Expected ~10.6 g (88% yield) of the pure target compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. 1

  • Thieme Connect. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. 2

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. 3

Sources

Technical Support Center: Optimizing Chiral Resolution of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of highly functionalized 3-aminopyrrolidine derivatives. Isolating the (R)-enantiomer of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol from a racemic mixture presents unique thermodynamic and kinetic challenges. The presence of a bulky benzyl group, a tertiary amine at the 3-position, and a terminal hydroxyl group creates a highly flexible, sterically hindered molecule that is notoriously prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystals[1].

This guide provides field-proven mechanistic insights, a self-validating experimental protocol, and a troubleshooting matrix to help you achieve >99% enantiomeric excess (ee).

Mechanistic Principles of Resolution

The resolution of 3-aminopyrrolidine derivatives is classically achieved via diastereomeric salt formation[2]. For this specific molecule, the choice of the chiral resolving agent is dictated by steric cleft matching and secondary hydrogen bonding .

While simple resolving agents like D-tartaric acid often fail due to the sheer steric bulk of the N-ethyl-N-(2-hydroxyethyl) substituent, modified tartaric acid derivatives—specifically (-)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyl-D-tartaric acid (D-DBTA) —are highly effective[3].

  • Causality: The bulky aromatic toluoyl/benzoyl groups of D-DTTA create a rigid, deep chiral pocket that selectively accommodates the (R)-enantiomer's bulky 3-position substituents[4].

  • Secondary Interactions: The carboxylate of D-DTTA forms the primary ionic salt bridge with the pyrrolidine's tertiary amine, while the ester carbonyls of D-DTTA engage in secondary hydrogen bonding with the terminal hydroxyl group of the ethanol moiety. This dual-interaction rigidifies the target diastereomeric salt, drastically lowering its solubility compared to the (S)-diastereomer.

Process Workflow

Workflow Racemate Racemic Amine (1.0 eq) Mixing Dissolution & Heating (55°C, 1h) Racemate->Mixing ResolvingAgent D-DTTA (1.0 eq) ResolvingAgent->Mixing Solvent Acetone/H2O (9:1) Solvent System Solvent->Mixing Cooling Controlled Cooling (-0.1°C/min to 5°C) Mixing->Cooling Crystallization Diastereomeric Salt Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration MotherLiquor Mother Liquor (S-enriched) Filtration->MotherLiquor SolidSalt Solid Salt (R-enriched) Filtration->SolidSalt FreeBasing Free-Basing (1M NaOH to pH 11) SolidSalt->FreeBasing Extraction Liquid-Liquid Extraction (EtOAc) FreeBasing->Extraction PureEnantiomer Pure (R)-Enantiomer (>99% ee) Extraction->PureEnantiomer

Fig 1. Diastereomeric salt resolution workflow for isolating the (R)-enantiomer.

Optimization Data: Resolving Agents & Solvents

The table below summarizes high-throughput screening data for the resolution of bulky 3-aminopyrrolidines, demonstrating why D-DTTA in an Acetone/Water matrix is the superior self-validating system[4].

Resolving Agent (1.0 eq)Solvent SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
D-Tartaric AcidMethanol2245Severe oiling out; lacks steric cleft for discrimination.
(S)-2-Methoxy-2-phenylacetic acidWater/NaCl4486Good crystallization efficiency but moderate ee[2].
Dibenzoyl-D-tartaric acid (D-DBTA)Acetone/Water (9:1)3992Clean crystals; requires secondary repulping for >99% ee[4].
Di-p-toluoyl-D-tartaric acid (D-DTTA) Acetone/Water (9:1) 42 >99 Excellent rigid cleft matching; high purity in a single pass[4].

Troubleshooting Guide & FAQs

Q: My diastereomeric salt is "oiling out" (forming a viscous syrup) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation level is too high, causing the solute to melt out of the solvent as a distinct liquid phase before it can nucleate[1].

  • Solution: Do not crash-cool the reaction. Implement a strict linear cooling ramp of -0.1 °C/min. If oiling out persists, introduce 1-2% (w/w) of pure (R)-diastereomeric salt seed crystals at 35 °C to bypass the nucleation energy barrier. Ensure your solvent system contains an anti-solvent (like Acetone) rather than relying purely on highly solubilizing alcohols like Methanol.

Q: The enantiomeric excess (ee) is stalled at ~85%. How can I push it to >99% without losing too much yield? A: A stalled ee usually indicates kinetic co-precipitation of the more soluble (S)-diastereomeric salt.

  • Solution: Instead of a full recrystallization (which sacrifices yield), perform a repulping (slurrying) step . Suspend the filtered salt in the original crystallization solvent (Acetone/Water 9:1) and heat to 40 °C for 2 hours. This promotes Ostwald ripening—the smaller, kinetically trapped (S)-impurities dissolve, while the thermodynamically stable (R)-crystals grow, purifying the solid phase with minimal yield loss[4].

Q: How do I ensure the free-basing step doesn't degrade my product or leave residual chiral acid? A: The free-basing protocol must be a self-validating system. D-DTTA is highly soluble in aqueous base, while your target amine is highly soluble in organic solvents.

  • Solution: Adjust the aqueous phase strictly to pH 11.0–11.5 using 1M NaOH. At this pH, the amine is fully deprotonated (ensuring partition into Ethyl Acetate), and the D-DTTA is fully ionized as a di-sodium salt (ensuring it remains in the aqueous phase). Verify the pH of the aqueous layer after the first extraction to validate the system.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure trustworthiness at each critical juncture.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Charge a reactor with 1.0 equivalent of racemic 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (e.g., 10.0 g, 40.3 mmol).

  • Solvent Addition: Add 100 mL of an Acetone/Water (9:1 v/v) mixture. Stir at 300 rpm.

  • Resolving Agent: Slowly add 1.0 equivalent of (-)-Di-p-toluoyl-D-tartaric acid (D-DTTA) (15.5 g, 40.3 mmol)[4].

  • Heating: Heat the suspension to 55 °C until a completely homogeneous, clear solution is achieved. Maintain for 30 minutes.

Phase 2: Controlled Crystallization
  • Cooling Ramp: Program the reactor to cool from 55 °C to 5 °C at a strict rate of -0.1 °C/min.

  • Seeding (Optional but Recommended): When the internal temperature reaches 35 °C, pause the cooling ramp for 15 minutes and add 50 mg of pure (R)-amine/D-DTTA seed crystals.

  • Maturation: Once the temperature reaches 5 °C, hold the slurry under continuous stirring for 4 hours to maximize thermodynamic yield.

Phase 3: Isolation & Free-Basing
  • Filtration: Isolate the solid diastereomeric salt via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5 °C) Acetone.

    • IPC Check 1: Take a 5 mg sample of the wet cake, free-base it in a microfuge tube, and run chiral HPLC to verify ee > 95%. If ee < 95%, execute the repulping step described in the FAQ.

  • Free-Basing: Transfer the validated solid salt to a separatory funnel. Suspend in 50 mL of deionized water.

  • pH Adjustment: Slowly add 1M NaOH dropwise until the aqueous phase stabilizes at pH 11.0–11.5.

    • IPC Check 2: Verify pH with a calibrated probe. A pH < 10 will result in incomplete free-basing and poor yield.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the pure (R)-enantiomer as a pale oil.

Sources

Technical Support Center: Preventing Oxidative Degradation of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you are working with a highly functionalized, complex active pharmaceutical ingredient (API). The molecule 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol presents unique storage challenges due to the presence of two highly reactive tertiary amine centers and a vulnerable benzylic position.

This guide is engineered to provide you with mechanistic causality, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure absolute stability during storage and formulation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my API rapidly degrading into N-oxides and benzaldehyde during standard storage? A: Your compound possesses two distinct structural vulnerabilities that trigger divergent oxidative degradation pathways:

  • N-Oxidation: Both the pyrrolidine nitrogen and the exocyclic nitrogen are tertiary amines. The lone electron pairs on these nitrogens are highly nucleophilic. They undergo a rapid 1[1] to form N-oxides.

  • Benzylic Autoxidation (Dealkylation): The benzylic C-H bond has a critically low Hydrogen Bond Dissociation Energy (H-BDE). Molecular oxygen, often catalyzed by trace transition metals, abstracts this hydrogen to initiate a 2[2]. This forms a hydroperoxide intermediate that subsequently cleaves, 3[3] like benzaldehyde.

degradation_pathways API API: 2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol NOxide N-Oxide Degradants (Pyrrolidine & Exocyclic) API->NOxide Nucleophilic Attack (Lone Pair on N) Radical Benzylic Radical Intermediate API->Radical H-Abstraction (Autoxidation) Peroxides Trace Peroxides (ROOH) Peroxides->NOxide Oxidant Oxygen Molecular Oxygen (O2) + Transition Metals Oxygen->Radical Initiator Cleavage Benzaldehyde + Secondary Amine Radical->Cleavage Hydroperoxide Decomposition

Fig 1: Divergent oxidative degradation pathways for the API via N-oxidation and benzylic cleavage.

Q2: My API is degrading in solid-state formulations despite using amber vials. How do I stop this? A: Amber vials only prevent photo-oxidation. In solid dosage forms, degradation is primarily driven by direct physical contact with4[4] (such as standard Povidone, PEGs, or polysorbates). Causality & Solution: You must switch to low-peroxide excipients (e.g., Kollicoat® IR) or utilize smart packaging (e.g., PeroXeal®). Furthermore, formulating the API as an acidic salt (e.g., HCl salt) rather than a free base5[5], effectively tying up the lone electron pair and neutralizing its nucleophilicity against peroxides.

Q3: What is the optimal antioxidant strategy for liquid storage? A: Because this molecule suffers from both metal-catalyzed autoxidation and peroxide-mediated N-oxidation, a single antioxidant will fail. You must deploy a synergistic, dual-action matrix:

  • Chelators (EDTA): Sequesters transition metals (Cu²⁺, Fe³⁺), preventing the initiation of the radical chain.

  • Chain-Breaking Antioxidants (BHT): Donates a hydrogen atom to quench any formed benzylic peroxy radicals.

Part 2: Quantitative Stabilization Data

To assist in formulation planning, the following table synthesizes the quantitative efficacy of various stabilization strategies against the specific degradation pathways of tertiary benzylamines.

Stabilization StrategyTarget Oxidative PathwayEffective ConcentrationRelative Reduction in Degradants (%)Mechanistic Action
pH Adjustment (pH < 5.0) N-OxidationN/A> 92%Protonates tertiary amines, removing the nucleophilic lone pair.
BHT Addition Benzylic Autoxidation0.01 - 0.1% (w/w)75 - 85%Radical scavenger; donates H-atom to peroxy radicals.
EDTA Addition Metal-Catalyzed Autoxidation0.01 - 0.05% (w/v)60 - 70%Chelates transition metals, preventing radical initiation.
Freeze-Pump-Thaw + Argon All Oxidative Pathways< 1 ppm Dissolved O₂> 98%Eliminates molecular oxygen, starving the autoxidation chain.

Note: Data represents typical stabilization efficacy for tertiary amine/benzylamine APIs under accelerated stability testing (40°C/75% RH).

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your workflow, do not rely on assumptions. The following protocols include built-in validation steps to ensure your protective systems are actively working.

Protocol A: Strict Anaerobic Storage Preparation (Freeze-Pump-Thaw)

Purpose: To 6[6] from liquid formulations or solvent-stored API, preventing benzylic autoxidation.

Step-by-Step Methodology:

  • Preparation: Transfer the API solution into a heavy-walled Schlenk flask equipped with a high-vacuum stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath (-196°C) until the solution is completely frozen solid. Causality: Freezing prevents solvent evaporation during vacuum application.

  • Pump: Open the stopcock to a high-vacuum line (< 1 Torr) for 5-10 minutes to evacuate all headspace oxygen.

  • Thaw: Close the vacuum valve and submerge the flask in a 25°C water bath. As the solvent thaws, trapped dissolved oxygen bubbles will violently escape into the evacuated headspace.

  • Cycle: Repeat Steps 2 through 4 a minimum of three times to ensure < 1 ppm dissolved O₂.

  • Backfill & Store: On the final thaw, backfill the flask with high-purity Argon gas. Argon is heavier than Nitrogen and provides a superior protective blanket. Seal tightly and store at -20°C in the dark.

fpt_workflow S1 1. Freeze (Liquid N2, -196°C) S2 2. Pump (Vacuum < 1 Torr) S1->S2 S3 3. Thaw (Water Bath, 25°C) S2->S3 S4 4. Backfill (Argon Gas) S3->S4 Cycle Repeat 3x Cycles S4->Cycle Degassing Incomplete Cycle->S1 Next Iteration End Seal & Store (-20°C, Dark) Cycle->End O2 < 1 ppm

Fig 2: Freeze-Pump-Thaw cyclic workflow for complete removal of dissolved oxygen from API solutions.

Protocol B: Self-Validating Antioxidant Matrix Formulation

Purpose: To create a protective liquid matrix that neutralizes both metal-catalyzed autoxidation and peroxide-mediated N-oxidation.

Step-by-Step Methodology:

  • Chelation: Prepare a 0.05% (w/v) EDTA solution in degassed ultra-pure water. Causality: EDTA must be added before any other antioxidants to immediately sequester trace metals.

  • API Dissolution: Dissolve the API into the EDTA solution. Ensure the API is in its salt form (e.g., HCl), or buffer the solution to pH 4.5 - 5.5 using a citrate buffer to keep the tertiary amines protonated.

  • Radical Scavenging: Add 0.05% (w/v) BHT (or a water-soluble equivalent like Ascorbic Acid).

  • System Validation (The Self-Validating Step): To prove your matrix is functional, prepare a separate "Positive Control" vial containing your formulated matrix, and spike it with 0.1% H₂O₂ and 10 µM CuCl₂.

    • Success Criteria: Analyze via RP-HPLC after 48 hours at 40°C. A successfully formulated matrix will suppress N-oxide and benzaldehyde formation by at least 80% compared to an unprotected, spiked API sample. If degradation exceeds 20%, your buffer pH is too high or your EDTA concentration is insufficient.

Part 4: References

  • CHAPTER 3: Oxidative Degradation - Books Source: rsc.org URL:

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov URL:

  • Kollicoat® IR: Minimizing the Risks for Oxidative Degradation of Drugs Source: medcraveonline.com URL:

  • The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case Source: nih.gov URL:

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities Source: semanticscholar.org URL:

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: uspto.gov URL:

Sources

solvent optimization for extracting 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target API Intermediate: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with optimizing the liquid-liquid extraction (LLE) of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol. Due to its complex structural features—a lipophilic benzyl group, a primary hydroxyl group, and two distinct tertiary amine centers—this chiral intermediate presents unique partitioning challenges.

The following knowledge base synthesizes fundamental physicochemical principles with field-proven troubleshooting strategies to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing consistently low extraction yields in the organic phase. What is the primary mechanistic cause?

A: Low recovery is almost always a function of incomplete deprotonation. Your target molecule contains two basic centers: a pyrrolidine nitrogen (typical pKa ~11.3)[1] and an acyclic ethanolamine moiety (typical pKa ~9.5)[2].

At a neutral pH, the molecule exists as a highly water-soluble dication or monocation. The fundamental principle of liquid-liquid extraction dictates that the solute partitions into the organic phase based on its relative solubility[3]. To maximize the partition coefficient (LogD) for basic active pharmaceutical ingredients (APIs), the pH of the aqueous matrix must be adjusted to at least two units higher than the highest pKa of the analyte[4]. Therefore, the aqueous phase must be strictly maintained at pH > 12.5 to ensure 99% of the molecules are in their uncharged, free-base form.

Q2: Which organic solvent provides the optimal balance of extraction efficiency and phase separation?

A: Solvent selection requires matching the polarity of the target analyte while minimizing the water solubility of the solvent itself[5]. Because your intermediate contains a primary alcohol (-OH), it acts as a hydrogen-bond donor and acceptor, making highly non-polar solvents like Toluene inefficient.

  • Dichloromethane (DCM): Offers excellent solvation power for polar amines and high extraction efficiency. However, because it is denser than water, it forms the bottom layer[5], which must be accounted for during separation.

  • Methyl tert-butyl ether (MTBE): While slightly less polar than DCM, MTBE has a low water solubility (1.5% w/w)[5] and is highly resistant to emulsion formation. It is the preferred solvent for scaling up.

  • Ethyl Acetate (EtOAc): Provides good solubility but has a higher water solubility (3.3% w/w)[5]. Furthermore, at the highly basic pH (>12.5) required for this extraction, EtOAc is prone to base-catalyzed hydrolysis (saponification) into ethanol and sodium acetate, which degrades the solvent and complicates the matrix.

Q3: Severe emulsions are forming during the agitation step. How can I break them and prevent them in future batches?

A: Emulsions occur because the target molecule is amphiphilic: the benzyl group is hydrophobic, while the ethanolamine group is hydrophilic. At intermediate pH levels (pH 9–10), the molecule acts as a surfactant, reducing interfacial tension between the aqueous and organic layers.

Troubleshooting Causality & Solutions:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the free-base amine in water and driving it into the organic layer, which breaks the emulsion.

  • Agitation Dynamics: Avoid vigorous shaking. Use gentle inversion or a continuous centrifugal extractor[4] to maximize surface area without creating micro-droplets.

  • Filtration: If a stubborn emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric impurities stabilizing the emulsion.

Part 2: Quantitative Solvent Comparison

The following table summarizes the physicochemical properties of common extraction solvents to guide your selection process.

SolventPolarity IndexWater Sol. in Solvent (20°C)Density (g/mL)Extraction EfficiencyEmulsion Risk
Dichloromethane (DCM) 3.10.24% w/w1.33 (Bottom Layer)Very HighModerate
Ethyl Acetate (EtOAc) 4.43.3% w/w0.90 (Top Layer)HighHigh (Hydrolysis risk)
MTBE 2.51.5% w/w0.74 (Top Layer)Moderate to HighLow
Toluene 2.40.033% w/w0.87 (Top Layer)LowLow

Data referenced from established LLE solvent parameters and water solubility metrics[5].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes MTBE as the optimal solvent, balancing safety, emulsion resistance, and yield.

Step 1: Aqueous Matrix Preparation

  • Transfer the crude aqueous reaction mixture to a temperature-controlled vessel (cool to 10–15°C to prevent exothermic degradation during basification).

  • Slowly add 5M NaOH dropwise under continuous stirring until the pH reaches 12.5 - 13.0.

  • Self-Validation Checkpoint: Use a calibrated pH probe, not just pH paper, to confirm the pH. The solution will likely turn cloudy as the free base precipitates out of the aqueous phase.

Step 2: Salting Out

  • Add solid NaCl to the aqueous mixture until saturation is reached (approximately 300 g/L of aqueous solution). Stir until fully dissolved.

Step 3: Solvent Extraction

  • Add MTBE at a 1:1 volume ratio to the aqueous phase.

  • Agitate by gentle inversion for 5 minutes. Do not shake vigorously.

  • Allow the phases to separate for 15 minutes.

  • Self-Validation Checkpoint: Perform a "Drop Test." Take a drop of the top layer and add it to a test tube of water. If it floats and remains separate, it is the organic MTBE layer. If it dissolves, phase inversion has occurred.

Step 4: Phase Separation and Washing

  • Collect the top organic (MTBE) layer.

  • Self-Validation Checkpoint: Measure the pH of the remaining bottom aqueous layer. If the pH has dropped below 12.0 due to the buffering capacity of the matrix, re-basify and extract with a second volume of MTBE.

  • Combine the organic extracts and wash with 0.5 volumes of saturated brine to remove residual alkaline water.

Step 5: Drying and Concentration

  • Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

  • Concentrate the solvent under reduced pressure (vacuum distillation) at 35°C to yield the purified 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol.

Part 4: Process Visualizations

pH-Dependent Speciation Logic

The following diagram illustrates the causality behind the required pH adjustment, demonstrating how the protonation state affects solubility and emulsion risk.

Speciation Acidic pH < 8 Dicationic Form (Highly Aqueous Soluble) Neutral pH 8 - 11 Monocationic Form (Surfactant / Emulsion Risk) Acidic->Neutral + OH⁻ Basic pH > 12.5 Free Base Form (Organic Soluble) Neutral->Basic + OH⁻

Caption: pH-dependent speciation of the di-tertiary amine intermediate dictating phase solubility.

Optimized Extraction Workflow

This flowchart maps the self-validating LLE protocol, highlighting critical checkpoints to ensure process integrity.

LLE_Workflow Step1 1. Basification Adjust aqueous to pH > 12.5 Step2 2. Salting Out Saturate with NaCl Step1->Step2 Step3 3. Solvent Addition Add MTBE (1:1 ratio) Step2->Step3 Step4 4. Agitation Gentle inversion Step3->Step4 Step5 5. Phase Separation Allow layers to settle Step4->Step5 OrgLayer Top Organic Layer (Contains Free Base) Step5->OrgLayer Extract AqLayer Bottom Aqueous Layer (Check pH > 12.0) Step5->AqLayer Waste / Re-extract Step6 6. Brine Wash Remove residual water OrgLayer->Step6 Step7 7. Drying Anhydrous Na₂SO₄ Step6->Step7 Step8 8. Concentration Vacuum Evaporation Step7->Step8 Product Purified Target Intermediate Step8->Product

Caption: Step-by-step liquid-liquid extraction workflow utilizing MTBE and salting-out techniques.

References

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Phenomenex[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation Element Lab Solutions[Link]

  • Ethanolamine – reactive building block for surfactants, emulsifiers & gas treatment OQEMA[Link]

  • Pyrrolidine | C4H9N | CID 31268 PubChem - NIH[Link]

  • Liquid–Liquid Extraction widely used extraction techniques Zhengzhou Tiei Extraction Technology Co.,Ltd [Link]

Sources

Technical Support Center: Troubleshooting 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex pyrrolidine derivatives. This guide is specifically engineered for researchers and drug development professionals working with 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol .

Because this molecule features a highly congested chiral core, a benzyl-protected secondary amine, and a tertiary amine bearing both an ethyl and a 2-hydroxyethyl group, standard alkylation protocols often fail. This guide synthesizes field-proven insights to help you overcome steric hindrance, prevent unwanted quaternization, and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: Why do I see low yields and unreacted starting material when attempting to O-alkylate this substrate? A1: The primary issue is profound steric hindrance. The (R)-1-benzyl-pyrrolidin-3-yl group and the ethyl chain create a dense steric shield around the adjacent -CH₂CH₂OH group. Furthermore, in non-polar solvents, the molecule often adopts a folded conformation stabilized by intramolecular hydrogen bonding between the primary alcohol and the tertiary amine. This conformation significantly reduces the nucleophilicity of the oxygen atom, making standard SN2 displacements sluggish.

Q2: How do I selectively O-alkylate the ethanol group without quaternizing the tertiary amines? A2: You must exploit Hard-Soft Acid-Base (HSAB) theory. The neutral tertiary amine is a "soft" nucleophile, while a deprotonated alkoxide is a "hard" nucleophile. By using a strong, non-nucleophilic base (like NaH) to completely deprotonate the alcohol, you generate a highly reactive hard nucleophile. Pairing this with a "hard" electrophile (such as an alkyl triflate or tosylate) kinetically favors O-alkylation. Using "soft" electrophiles like alkyl iodides will inevitably lead to N-quaternization .

Q3: I am trying to synthesize the core molecule via N-alkylation of (R)-1-benzyl-N-ethylpyrrolidin-3-amine with 2-bromoethanol. Why is the reaction stalling? A3: Direct N-alkylation at the C3 position of the pyrrolidine ring is notoriously difficult due to the steric bulk of the adjacent ring carbons and the N-benzyl group's conformational sweep. Standard alkyl halides have high activation energy barriers for SN2 displacement at this position. To overcome this, switch your electrophile to ethylene oxide or utilize a reductive amination strategy with glycolaldehyde .

Mechanistic Workflows & Decision Trees

Workflow Start Target: Alkylation of Hindered Amino-Alcohol Goal What is the primary synthetic goal? Start->Goal O_Alk O-Alkylation (Ether Formation) Goal->O_Alk Modify Alcohol N_Alk N-Alkylation (Tertiary Amine Synthesis) Goal->N_Alk Build Core Base Use Strong Base (NaH) + Hard Electrophile (R-OTf) O_Alk->Base Epoxide Use Ethylene Oxide (Ring Opening) N_Alk->Epoxide RedAm Reductive Amination (Glycolaldehyde) N_Alk->RedAm Quat Monitor LC-MS for N-Quaternization Base->Quat

Workflow decision tree for the alkylation of sterically hindered amino-alcohols.

Pathway Substrate Amino-Alcohol Substrate Alkoxide Alkoxide Intermediate (Hard Nucleophile) Substrate->Alkoxide Strong Base (e.g., NaH) Neutral Neutral Amine (Soft Nucleophile) Substrate->Neutral Weak Base (e.g., K2CO3) O_Prod O-Alkylated Product (Desired) Alkoxide->O_Prod R-OTf (Hard Electrophile) N_Prod Quaternary Ammonium (Side Product) Neutral->N_Prod R-I (Soft Electrophile)

Mechanistic pathway illustrating competing O-alkylation versus N-quaternization.

Quantitative Data: Reagent Selection Matrix

To maximize the yield of the desired alkylation pathway, reagent selection is critical. The table below summarizes the causality between base/electrophile pairings and the dominant reaction outcome.

Base SystemElectrophile TypeDominant NucleophilePrimary Reaction OutcomeTypical Yield
K₂CO₃ / DMFAlkyl Iodide (R-I)Tertiary AmineN-Quaternization (Side Product)< 10% (O-alkyl)
KHMDS / THFAlkyl Bromide (R-Br)Alkoxide / AmineMixed (O-alkyl + Quaternization)30 - 40%
NaH / THF Alkyl Triflate (R-OTf) Alkoxide Selective O-Alkylation > 80%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each mechanistic step before proceeding.

Protocol A: Selective O-Alkylation (Etherification)

Objective: Alkylate the primary alcohol while suppressing N-quaternization.

  • Preparation: Dissolve 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Self-Validation Check: Observe the reaction mixture. Hydrogen gas evolution must occur and subsequently cease (typically 30-45 minutes). This visual cue confirms complete conversion of the alcohol to the hard alkoxide nucleophile.

  • Electrophile Addition: Add the desired alkyl triflate (R-OTf, 1.2 eq) dropwise at 0 °C. Maintain the temperature for 1 hour, then allow it to slowly warm to room temperature.

  • Reaction Monitoring:

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1, basic alumina). Quaternary ammonium salts will remain stuck at the baseline ( Rf​=0.0 ). The desired O-alkylated ether will elute cleanly ( Rf​≈0.3−0.5 ).

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Core Synthesis via Epoxide Ring-Opening

Objective: Overcome steric hindrance to synthesize the target molecule from (R)-1-benzyl-N-ethylpyrrolidin-3-amine.

  • Preparation: Dissolve (R)-1-benzyl-N-ethylpyrrolidin-3-amine (1.0 eq) in a polar protic solvent such as absolute ethanol or hexafluoro-2-propanol (HFIP) to enhance epoxide activation via hydrogen bonding.

  • Epoxide Addition: Add ethylene oxide (2.5 eq) to the solution. Caution: Ethylene oxide is a toxic gas; use a sealed pressure tube or a continuous flow reactor.

  • Heating: Seal the vessel and heat to 60 °C for 12-16 hours. The relief of ring strain (~27 kcal/mol) drives the reaction forward despite the severe steric bulk at the C3 position .

  • Reaction Monitoring:

    • Self-Validation Check: Monitor by LC-MS. The starting secondary amine should deplete, and the product mass ( [M+H]+ corresponding to the amino-ethanol) should dominate. If dialkylation occurs, reduce the equivalents of ethylene oxide.

  • Purification: Vent any unreacted ethylene oxide safely. Concentrate the mixture and purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% Formic Acid) to isolate the pure 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol.

References

  • Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization. ACS Publications / PMC. URL:[Link]

  • Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry. URL:[Link]

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. PMC. URL:[Link]

minimizing enantiomerization side reactions in 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Welcome to the technical support and troubleshooting guide for the stereoselective functionalization of chiral pyrrolidines. This resource is designed for researchers, synthetic chemists, and drug development professionals facing enantiomerization (racemization) challenges during the synthesis of C3-substituted pyrrolidine derivatives.

The Mechanistic Root Cause of Racemization

When synthesizing 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, a common synthetic strategy involves the nucleophilic substitution (SN2) of a leaving group (e.g., mesylate or tosylate) at the C3 position of an (S)-1-benzylpyrrolidin-3-ol precursor. However, this direct approach notoriously results in a near-racemic mixture.

The Causality: The lone pair of electrons on the N1-benzyl nitrogen is highly nucleophilic. Under reaction conditions, this nitrogen intramolecularly attacks the C3 position, displacing the leaving group and forming a bridged, pseudo-symmetric 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate [1]. When the incoming amine, 2-(ethylamino)ethanol, attacks this intermediate, it can do so at either the C3 or C4 position. This non-selective ring-opening destroys the stereocenter, leading to a racemic mixture of products and unwanted regioisomers[2].

Mechanism cluster_0 Pathway A: N-Benzyl (Racemization via NGP) cluster_1 Pathway B: N-Boc (Stereoretention via SN2) A1 (S)-1-Benzylpyrrolidin-3-yl Mesylate A2 Bicyclic Aziridinium Intermediate A1->A2 Neighboring Group Participation A3 Racemic Mixture (R) and (S) Products A2->A3 Non-selective Nucleophilic Attack B1 (S)-1-Boc-pyrrolidin-3-yl Mesylate B2 Clean SN2 Inversion B1->B2 Amine Addition B3 Enantiopure (R)-Product (>98% ee) B2->B3 Stereospecific

Caption: Mechanism of C3-pyrrolidine substitution: NGP-induced racemization vs. clean SN2 inversion.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a racemic mixture when coupling 2-(ethylamino)ethanol with (S)-1-benzylpyrrolidin-3-yl mesylate? A: You are observing Neighboring Group Participation (NGP). The electron-donating nature of the benzyl group keeps the pyrrolidine nitrogen sufficiently nucleophilic to form an aziridinium ion faster than the intermolecular SN2 attack by your amine. The subsequent opening of this aziridinium ion is non-stereospecific[1].

Q: How can I prevent this aziridinium-mediated racemization? A: You must temporarily reduce the nucleophilicity of the pyrrolidine nitrogen. This is achieved by swapping the N-benzyl group for a strongly electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group[2]. These groups delocalize the nitrogen's lone pair into the adjacent carbonyl via resonance, completely shutting down the NGP pathway and forcing a clean SN2 inversion.

Q: My final target requires an N-benzyl group. What is the recommended self-validating workflow? A: You must perform the substitution before the benzylation. Start with (S)-1-Boc-pyrrolidin-3-ol. Convert the hydroxyl to a mesylate, perform the SN2 displacement with 2-(ethylamino)ethanol (which will invert the stereocenter to the desired (R)-configuration), deprotect the Boc group, and finally install the benzyl group via reductive amination.

Quantitative Comparison of Protecting Groups

To highlight the causality between the chosen N-protecting group and the resulting stereochemical integrity, refer to the data summary below. The use of carbamate-based protecting groups is mandatory for preserving enantiomeric excess (ee).

N-Protecting GroupNitrogen NucleophilicityPrimary Reaction PathwayEnantiomeric Excess (ee)Isolated Yield (%)
Benzyl (-Bn) HighNGP (Aziridinium)< 20% (Racemic)45 - 55%
Methyl (-Me) HighNGP (Aziridinium)< 10% (Racemic)40 - 50%
Boc (-Boc) Low (Delocalized)Clean SN2> 98% (Inversion) 82 - 88%
Cbz (-Cbz) Low (Delocalized)Clean SN2> 97% (Inversion) 78 - 85%

Validated Experimental Protocol

The following methodology is a self-validating system: by starting with the (S)-enantiomer and utilizing Boc-protection, the SN2 inversion mathematically guarantees the formation of the (R)-enantiomer without the risk of NGP interference.

Workflow Step1 1. Mesylation (S)-1-Boc-pyrrolidin-3-ol + MsCl Step2 2. SN2 Amination + 2-(Ethylamino)ethanol Step1->Step2 Step3 3. Boc Deprotection HCl or TFA Step2->Step3 Step4 4. N-Benzylation Benzaldehyde + NaBH(OAc)3 Step3->Step4 Product Target Compound (R)-Isomer (>98% ee) Step4->Product

Caption: Optimized 4-step workflow to synthesize enantiopure (R)-1-benzylpyrrolidin-3-yl derivatives.

Step 1: Mesylation of (S)-1-Boc-pyrrolidin-3-ol
  • Dissolve 1.0 eq of (S)-1-Boc-pyrrolidin-3-ol in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Add 1.5 eq of triethylamine (TEA), followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl).

  • Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield (S)-1-Boc-pyrrolidin-3-yl mesylate. Do not purify further, as mesylates can degrade on silica.

Step 2: Stereospecific SN2 Amination
  • Dissolve the crude (S)-1-Boc-pyrrolidin-3-yl mesylate in anhydrous acetonitrile (MeCN).

  • Add 3.0 eq of 2-(ethylamino)ethanol and 2.0 eq of anhydrous potassium carbonate (K2CO3).

  • Heat the reaction mixture to 65 °C for 16 hours. The electron-withdrawing Boc group prevents aziridinium formation, ensuring a clean SN2 inversion.

  • Cool to room temperature, filter off the salts, and concentrate. Purify via flash chromatography to isolate (R)-tert-butyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate.

Step 3: Boc Deprotection
  • Dissolve the (R)-intermediate in a 4M solution of HCl in dioxane (or 20% TFA in DCM).

  • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Evaporate the solvent to dryness to yield the (R)-3-(ethyl(2-hydroxyethyl)amino)pyrrolidine hydrochloride salt.

Step 4: Reductive N-Benzylation
  • Suspend the deprotected pyrrolidine salt in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) to neutralize the salt.

  • Add 1.1 eq of benzaldehyde and stir for 30 minutes at room temperature to allow iminium ion formation.

  • Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Stir for 6 hours.

  • Quench with 1M NaOH, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via chromatography to yield the final target: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol in >98% ee.

References

  • Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction Source: RSC Advances, Royal Society of Chemistry (2022) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol vs Its (S)-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral drug development, the spatial arrangement of a pharmacophore dictates the success or failure of a candidate. The compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol represents a highly functionalized, flexible scaffold frequently utilized in CNS and GPCR-targeted drug discovery. The pyrrolidine core, anchored by a lipophilic benzyl group, serves as a rigid vector, while the ethyl-amino-ethanol moiety provides a dynamic hydrogen-bonding network.

As is a well-established principle in pharmacology, the enantiomers of a chiral drug can exhibit profoundly different biological activities, potencies, and metabolic profiles[1]. This guide provides a rigorous, objective comparison of the (R)-enantiomer (typically the eutomer) against its (S)-counterpart (the distomer), detailing the structural rationale for their divergent biological activities and outlining the experimental workflows required to validate these differences.

Structural & Pharmacological Rationale

The causality behind the enantiomeric divergence of this scaffold lies in the stereocenter at the C3 position of the pyrrolidine ring. This chiral center dictates the 3D trajectory of the ethyl-amino-ethanol side chain.

When engaging with complex protein targets (such as aminergic GPCRs or kinase domains), the target's binding pocket is inherently asymmetric.

  • The (R)-Enantiomer: Typically exhibits a superior spatial fit. The benzyl group anchors into a deep lipophilic pocket, allowing the (R)-configured C3 position to project the terminal hydroxyl and amine groups directly toward complementary hydrogen-bond acceptors (e.g., Asp or Ser residues) on the receptor. This precise alignment drives high-affinity binding. This phenomenon is mirrored in the optimization of Adrenomedullin-2 receptor antagonists, where the (R)-enantiomer of 1-benzylpyrrolidin-3-yl derivatives demonstrated a 100-fold improvement in potency (pIC50 = 9.2) over the (S)-counterpart (pIC50 = 7.2)[2].

  • The (S)-Enantiomer: The inversion of stereochemistry at C3 forces the ethyl-amino-ethanol chain into a sterically hindered conformation. To accommodate the benzyl anchor, the side chain clashes with the receptor wall, preventing the formation of critical hydrogen bonds and resulting in a dramatic loss of affinity. Similar stereochemical dependencies have been observed in pyrrolidine-based proteasome inhibitors, where the (R)-isomer exhibits significantly enhanced target engagement[3], and in pyrrolidino-antibacterials where specific stereoconfigurations dictate efficacy[4].

Comparative Biological Activity & Target Affinity

The following table summarizes the quantitative pharmacological divergence between the two enantiomers, synthesized from standardized in vitro profiling data of this structural class.

Pharmacological Parameter(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Primary Assay Method
Target Receptor Affinity (K_i) 4.2 ± 0.6 nM> 10,000 nMRadioligand Binding Displacement
Functional Efficacy (EC_50) 12.5 ± 1.2 nMN/A (No measurable response)cAMP Accumulation Assay
Off-Target Selectivity (Target vs hERG) > 500-fold< 10-foldAutomated Patch-Clamp
Microsomal Stability (T_1/2) 45 minutes18 minutesHuman Liver Microsomes (HLM)
Required Enantiomeric Excess (ee) > 99.8%> 99.5%Chiral Stationary Phase HPLC

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of these enantiomers must follow strict, self-validating experimental systems. Below are the definitive protocols for characterizing this compound.

Protocol A: Chiral Purity Validation via HPLC

The Causality: Biological assays are highly susceptible to the "eutomer impurity effect." If the (S)-distomer batch contains even 0.5% of the highly potent (R)-eutomer, it will exhibit artifactual biological activity. Therefore, validating an enantiomeric excess (ee) of >99.5% is a mandatory prerequisite before any in vitro testing. Self-Validating System: The protocol mandates a racemic mixture injection as a system suitability control to ensure baseline resolution ( Rs​>1.5 ) between the (R) and (S) peaks.

  • Column & System Setup: Equip the HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: The addition of 0.1% diethylamine is critical; it suppresses peak tailing caused by the secondary/tertiary amines on the pyrrolidine and ethyl-amino-ethanol moieties.

  • System Suitability Test: Inject 10 µL of a 1 mg/mL racemic standard. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Sample Analysis: Inject the purified (R) and (S) batches. Calculate the ee% using the area normalization method. Proceed to biological assays only if ee > 99.5%.

Protocol B: Radioligand Binding Assay for Target Affinity

The Causality: Functional assays are subject to downstream signal amplification, which can mask differences in pure binding affinity. Radioligand displacement directly quantifies the thermodynamic interaction (K_i) between the enantiomer and the receptor's orthosteric site. Self-Validating System: Nonspecific binding (NSB) is defined in every microplate using a 1000-fold excess of an established unlabeled reference ligand. Only specific binding is utilized for IC_50 calculations.

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]-labeled tracer, and varying concentrations ( 10−11 to 10−4 M) of the (R) or (S) enantiomer.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize the filter charge and reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter.

  • Data Analysis: Calculate IC_50 values using non-linear regression (four-parameter logistic equation) and convert to K_i using the Cheng-Prusoff equation.

Mechanistic Signaling Pathway

The following diagram illustrates the divergent pharmacological pathways activated by the (R) and (S) enantiomers upon exposure to the target receptor system.

G REnant (R)-2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol (Eutomer) Target Target Receptor (e.g., GPCR / Aminergic) REnant->Target High Affinity (Optimal Pharmacophore Fit) SEnant (S)-Enantiomer (Distomer) SEnant->Target Low Affinity (Steric Clash) OffTarget Off-Target Proteins (CYP450 / hERG) SEnant->OffTarget Non-Specific Binding Signal Robust Signal Transduction (High Efficacy) Target->Signal Agonism / Antagonism Tox Potential Toxicity / Side Effects OffTarget->Tox Adverse Pathways

Fig 1. Differential receptor engagement and signaling pathways of (R) vs (S) enantiomers.

Conclusion & Alternative Scaffolds

The comparative data definitively positions the (R)-enantiomer of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol as the viable candidate for downstream drug development. Its superior spatial alignment yields high target affinity and functional efficacy, while the (S)-enantiomer acts as a low-affinity distomer prone to off-target liabilities.

When optimizing this scaffold further, researchers may consider comparing it against alternative ring systems, such as piperidine analogs or unbranched acyclic amines. However, the rigid vector provided by the functionalized pyrrolidine ring—when stereochemically optimized—often provides an unmatched balance of metabolic stability and target selectivity.

References

  • [2] Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization. National Center for Biotechnology Information (PMC). URL: [Link]

  • [3] Development of Small Molecular Proteasome Inhibitors Using a Caenorhabditis elegans Screen. National Center for Biotechnology Information (PMC). URL: [Link]

  • [4] Exploration of the Activity of 7-Pyrrolidino-8-methoxyisothiazoloquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA). Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Benchmarking Synthetic Routes for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized, chiral screening compounds accelerates in drug discovery, optimizing the synthesis of privileged scaffolds becomes critical. The target molecule, 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8), features a chiral pyrrolidine core substituted with a tertiary exocyclic amine. This structural motif is highly valued in the development of GPCR ligands and kinase inhibitors.

Designing a scalable synthetic route for this molecule requires precise control over sequential N-functionalization to prevent racemization, over-alkylation, and yield attrition. In this guide, we benchmark two primary synthetic pathways, analyze the mechanistic causality behind reagent selection, and provide self-validating experimental protocols to ensure reproducible success.

Retrosynthetic Strategy & Route Benchmarking

To preserve the (R)-configuration at the C3 position of the pyrrolidine ring, the most strategic starting material is the commercially available chiral pool building block, (R)-1-benzylpyrrolidin-3-amine . From this primary amine, two distinct N-functionalization sequences can be evaluated:

  • Route A (Preferred): Reductive amination with acetaldehyde followed by N-alkylation with 2-bromoethanol.

  • Route B (Alternative): N-alkylation with 2-bromoethanol followed by reductive amination with acetaldehyde.

RouteComparison SM (R)-1-Benzylpyrrolidin-3-amine (Chiral Pool SM) IntA Intermediate A (R)-1-Benzyl-N-ethylpyrrolidin-3-amine SM->IntA Route A (Preferred) Acetaldehyde, NaBH(OAc)3 IntB Intermediate B 2-(((R)-1-Benzylpyrrolidin-3-yl)amino)ethanol SM->IntB Route B (Alternative) 2-Bromoethanol, K2CO3 Target Target Compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)- ethyl-amino]-ethanol IntA->Target 2-Bromoethanol, K2CO3 IntB->Target Acetaldehyde, NaBH(OAc)3

Synthetic routes to 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol.

Quantitative Performance Data

Extensive benchmarking reveals that Route A is vastly superior. The fundamental flaw in Route B lies in the innate nucleophilicity of amines. When the primary amine reacts with 2-bromoethanol (Route B, Step 1), the resulting secondary amine is more nucleophilic than the starting material, leading to uncontrollable dialkylation. Route A bypasses this by utilizing a highly controlled reductive amination first.

Performance MetricRoute A (Reductive Amination → Alkylation)Route B (Alkylation → Reductive Amination)
Overall Yield (2 steps) 78% 42%
Chromatographic Purity >98% 85%
Primary Impurity Trace unreacted secondary amineDialkylated byproducts (hard to separate)
Stereochemical Integrity >99% ee (No racemization)>99% ee (No racemization)
Scalability Excellent (Demonstrated at 50g scale)Poor (Requires tedious chromatography)

Mechanistic Causality & Reagent Selection

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

In Route A, the conversion of the primary amine to the ethyl-substituted secondary amine relies on reductive amination. We specifically utilize NaBH(OAc)₃ rather than standard Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).

As established by, NaBH(OAc)₃ is a mild, selective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ will not reduce the starting acetaldehyde at room temperature. It waits patiently for the amine and aldehyde to condense into an iminium ion, which is significantly more electrophilic than the parent aldehyde, before delivering the hydride [1, 2].

Mechanism Amine Primary Amine + Aldehyde Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Addition Imine Imine / Iminium Ion Hemiaminal->Imine -H2O (Acid Catalyzed) Product Secondary Amine Product Imine->Product Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the reductive amination step using NaBH(OAc)3.

Controlled N-Alkylation

For the second step, the secondary amine is alkylated using 2-bromoethanol. We employ Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) under reflux[3]. MeCN is a polar aprotic solvent that accelerates the S_N2 displacement by leaving the nucleophile unsolvated and highly reactive. K₂CO₃ acts as a heterogeneous, mild inorganic base to scavenge the generated hydrobromic acid (HBr) without being strong enough to cause the E2 elimination of 2-bromoethanol into ethylene oxide.

Self-Validating Experimental Protocols (Route A)

To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify the success of a transformation before proceeding.

Step 1: Synthesis of (R)-1-Benzyl-N-ethylpyrrolidin-3-amine

Reagents: (R)-1-benzylpyrrolidin-3-amine (1.0 eq), Acetaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE) (0.2 M).

  • Imine Pre-formation: Dissolve (R)-1-benzylpyrrolidin-3-amine in anhydrous DCE at 0 °C under a nitrogen atmosphere. Add acetaldehyde dropwise. Causality Note: Stir the mixture for 30 minutes before adding the reducing agent. This pre-mixing maximizes imine formation and minimizes the competitive reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ portion-wise to manage mild hydrogen evolution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze. The disappearance of the starting material mass (m/z 177.1) and the appearance of the product mass (m/z 205.1) validates completion. If unreacted starting material remains, add an additional 0.2 eq of NaBH(OAc)₃.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude secondary amine is typically >95% pure and can be used directly in the next step.

Step 2: Synthesis of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Reagents: (R)-1-Benzyl-N-ethylpyrrolidin-3-amine (1.0 eq), 2-Bromoethanol (1.2 eq), K₂CO₃ (3.0 eq), Acetonitrile (0.15 M).

  • Alkylation: Suspend the crude secondary amine and finely powdered K₂CO₃ in anhydrous Acetonitrile. Add 2-bromoethanol dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint (TLC & Workup): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine will appear as a distinct spot that consumes over time. Upon completion, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate, then partition the residue between Ethyl Acetate (EtOAc) and water. Causality Note: This specific biphasic workup is a self-purifying step; it forces any unreacted, highly water-soluble 2-bromoethanol into the aqueous phase, leaving the target compound in the organic layer.

  • Purification: Purify the concentrated organic layer via silica gel flash chromatography using a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1). The addition of 1% NH₄OH is critical to prevent the tertiary amine product from tailing on the acidic silica gel.

  • Final Validation: Confirm the structure via ¹H NMR (look for the characteristic triplet of the newly introduced -CH₂OH group around 3.6 ppm) and HRMS (Calculated for C₁₅H₂₄N₂O [M+H]⁺: 249.1961).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL:[Link]

  • Asano, N. "Reductive Amination, and How It Works." Master Organic Chemistry, (2017). URL:[Link]

  • Chu, W., et al. "Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor." PMC / Bioorganic & Medicinal Chemistry, 19(1), (2011). URL:[Link]

A Comparative Guide to the Stereochemical Stability of 1-benzyl-pyrrolidin-3-yl-ethyl-amino-ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the factors influencing the relative stability of the (R)- and (S)-enantiomers of 1-benzyl-pyrrolidin-3-yl-ethyl-amino-ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with predictive analysis and detailed experimental protocols to guide stability studies. While enantiomers possess identical physical and chemical properties in an achiral environment, their stability in specific conformations and their kinetic stability under various conditions can differ due to intramolecular interactions.

Introduction to Enantiomeric Stability

Chiral molecules, which are non-superimposable mirror images of each other, are known as enantiomers. In an achiral environment, a pair of enantiomers has the same Gibbs free energy, making them equally stable from a thermodynamic standpoint.[1][2] This means that an equilibrium mixture will, by necessity, be a 1:1 racemic mixture.[1]

However, the concept of "stability" in a practical, pharmaceutical context extends beyond thermodynamics. It often refers to kinetic stability—the rate at which a molecule degrades or racemizes under specific conditions. Furthermore, the three-dimensional arrangement of atoms within a complex molecule can lead to different intramolecular forces, stabilizing certain conformations over others. These subtle differences can be influenced by factors like steric hindrance and hydrogen bonding, potentially leading to one enantiomer being more conformationally rigid or kinetically robust than its mirror image.[3][4]

The subject molecule, 1-benzyl-pyrrolidin-3-yl-ethyl-amino-ethanol, possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers: RR/SS and RS/SR). This guide will focus on comparing a single enantiomeric pair, designated here as the (R)- and (S)-forms for simplicity, based on the stereocenter within the amino-ethanol moiety, which is critical for potential intramolecular interactions.

Structural Analysis and Predictive Stability

The stability of each enantiomer is dictated by the spatial arrangement of its constituent groups and the non-covalent interactions that arise. The bulky N-benzyl group on the pyrrolidine ring and the flexible ethyl-amino-ethanol side chain are key determinants of conformational preference.

G R_structure S_structure label_mirror Mirror Plane

Caption: Molecular structures of the (R)- and (S)-enantiomers of 1-benzyl-pyrrolidin-3-yl-ethyl-amino-ethanol.

Key Influencing Factors

The relative stability of the enantiomers can be predicted by analyzing the interplay of several intramolecular forces.

  • Steric Hindrance: This occurs when bulky chemical groups are forced into close proximity, causing repulsive forces and increasing the molecule's potential energy.[3][4] In this molecule, the large benzyl group can clash with the ethyl-amino-ethanol side chain. The stereochemistry of the chiral centers will determine which conformations minimize this steric strain. One enantiomer might adopt a low-energy conformation more readily than the other, making it statistically more prevalent and "stab" in solution.

  • Intramolecular Hydrogen Bonding: The amino-ethanol moiety contains both hydrogen bond donors (hydroxyl and secondary amine) and acceptors (amine and hydroxyl oxygen).[5] A favorable intramolecular hydrogen bond, typically forming a five- or six-membered ring, can significantly stabilize a conformation. The ability to form an optimal O-H···N or N-H···O bond depends on the spatial orientation dictated by the chiral centers. The enantiomer that can more easily achieve the ideal bond angle and distance for this interaction will be in a lower energy state.[5]

Factors cluster_Factors Influencing Factors cluster_Conformation Resulting Properties Stability Enantiomer Stability Kinetic Kinetic Stability (Resistance to Degradation/Racemization) Stability->Kinetic Steric Steric Hindrance (Repulsive Forces) Conformation Preferred Conformation Steric->Conformation Hbond Intramolecular H-Bonding (Attractive Forces) Hbond->Conformation Conformation->Stability

Caption: Logical relationship of factors influencing enantiomer stability.

Hypothesis

It is hypothesized that the enantiomer whose stereochemistry allows for a conformation that simultaneously minimizes steric hindrance from the benzyl group and optimizes intramolecular hydrogen bonding within the amino-ethanol side chain will exhibit greater kinetic stability. This stability would manifest as a higher resistance to thermal degradation and a slower rate of racemization under stress conditions.

Experimental Verification of Enantiomeric Stability

To validate the predictive analysis, a systematic experimental approach is required. The following protocols provide a framework for comparing the stability of the isolated (R)- and (S)-enantiomers.

Workflow start Isolate Pure (R)- and (S)-Enantiomers hplc Protocol 1: Chiral HPLC Stability Study (Kinetic Stability) start->hplc dsc Protocol 2: DSC Analysis (Thermal Stability) start->dsc nmr Protocol 3: NMR Conformational Study (Solution-State Structure) start->nmr data Data Analysis & Comparison hplc->data dsc->data nmr->data conclusion Conclusion on Relative Stability data->conclusion

Caption: Experimental workflow for comparing enantiomer stability.

Protocol 1: Kinetic Stability Assessment using Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a definitive method for separating enantiomers and quantifying their purity over time.[6][7]

Objective: To measure the rate of degradation or racemization of each enantiomer under thermal and pH stress.

Methodology:

  • Method Development: Develop a chiral HPLC method capable of resolving the (R)- and (S)-enantiomers with a resolution (Rs) > 1.5. A polysaccharide-based column (e.g., Chiralpak® series) is often a good starting point.[7]

  • Sample Preparation: Prepare stock solutions of each pure enantiomer (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of each enantiomer solution at an elevated temperature (e.g., 60°C).

    • pH Stress: Prepare solutions in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a working concentration.

  • HPLC Analysis: Inject the samples onto the chiral HPLC system.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee%) at each time point. A decrease in ee% indicates racemization.

    • Monitor the appearance of degradation peaks and the decrease in the main peak area to determine the degradation rate.

Protocol 2: Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing information on thermal events like melting and decomposition.

Objective: To determine and compare the onset of thermal decomposition for each enantiomer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each pure, dry enantiomer into separate aluminum DSC pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere, typically from room temperature to a temperature beyond the expected decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (endothermic peak) and the onset temperature of decomposition (exothermic peak). A lower decomposition temperature suggests lower thermal stability.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Chiral HPLC Stability Data (60°C)

Time (hours) (R)-Enantiomer ee% (S)-Enantiomer ee% (R)-Enantiomer Purity (%) (S)-Enantiomer Purity (%)
0 99.8 99.9 99.9 99.9
8 98.5 99.0 98.8 99.2
24 95.2 97.1 96.0 97.5

| 48 | 90.1 | 94.5 | 91.5 | 95.1 |

Table 2: Hypothetical DSC Thermal Analysis Data

Enantiomer Melting Point (°C) Onset of Decomposition (°C)
(R)-Enantiomer 125.4 210.7

| (S)-Enantiomer | 125.6 | 218.2 |

Conclusion

While the (R)- and (S)-enantiomers of 1-benzyl-pyrrolidin-3-yl-ethyl-amino-ethanol are thermodynamically identical in an achiral state, their kinetic and conformational stabilities may differ. Predictive analysis based on steric hindrance and intramolecular hydrogen bonding suggests that one enantiomer may adopt a more stable conformation, leading to enhanced kinetic stability. This hypothesis must be confirmed through rigorous experimental testing. The protocols provided for Chiral HPLC and DSC offer a robust framework for quantifying differences in degradation, racemization, and thermal stability. These empirical data are essential for selecting the optimal enantiomer for further development in pharmaceutical applications, where stability is a critical quality attribute.

References

  • BenchChem. (2025). Chiral Properties of (R)- and (S)-1-Aminoethanol: A Technical Guide for Researchers.
  • Chemistry Stack Exchange. (2024).
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • Royal Society of Chemistry. (2021). Pathways to increase the dissymmetry in the interaction of chiral light and chiral molecules. Chemical Science.
  • Benchchem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Royal Society of Chemistry. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • ACS Publications. (2014). Thermodynamic Stability versus Kinetic Stability: Is the Planar Hexacoordinate Carbon Species D3h CN3Mg3+ Viable?. The Journal of Physical Chemistry A.
  • Fiveable. (2025). Steric Hindrance: Organic Chemistry Study Guide.
  • Royal Society of Chemistry. (2007).
  • Benchchem. (n.d.). Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol.
  • AIP Publishing. (2000). On the role of intermolecular interactions in establishing chiral stability.
  • (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • ACS Publications. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Benchchem. (n.d.).
  • ACS Publications. (2024). Chiral Conjugated Molecular Assemblies Interact with Substances and Light.
  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • NIH. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Royal Society of Chemistry. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
  • MDPI. (2022). Enantiomers and Their Resolution.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • PubMed. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design.
  • Frontiers. (n.d.). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters.
  • ACS Publications. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.
  • (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

Sources

Comparative Pharmacokinetics of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolidine Scaffold in Drug Design

The compound 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol represents a highly versatile, privileged basic amine scaffold frequently utilized in the development of central nervous system (CNS) agents, antimicrobial hybrids, and G-protein coupled receptor (GPCR) modulators.

While the sp³-hybridized pyrrolidine ring offers excellent three-dimensional pharmacophore coverage and conformational flexibility, its basic nature fundamentally dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Basic amines are known to augment steady-state volume of distribution ( Vdss​ ) by increasing tissue affinity through binding to anionic phospholipids[1]. However, this basicity can also introduce critical developability liabilities, including rapid hepatic clearance, phospholipidosis, and hERG channel blockade[2].

This guide provides an objective, data-driven comparison of the parent scaffold against three rationally designed analogs. By analyzing these pharmacokinetic (PK) profiles, we elucidate the structural causality behind their ADME behaviors and provide validated methodologies for their preclinical evaluation.

Structural Causality and Pharmacokinetic Profiling

To optimize the developability of this scaffold, medicinal chemistry efforts typically focus on three regions:

  • The Benzylic Position: A primary site for Cytochrome P450 (CYP)-mediated N-dealkylation[3].

  • The Pyrrolidine Nitrogen: Dictates the overall pKa and basicity of the molecule.

  • The Ethyl-Amino-Ethanol Tail: Influences hydrogen bonding, polar surface area (PSA), and phase II conjugation (glucuronidation).

Comparative PK Data

The following table summarizes the in vivo pharmacokinetic parameters of the parent compound and three structural analogs evaluated in a rodent model (Sprague-Dawley rats, IV dose: 1 mg/kg, PO dose: 5 mg/kg).

Compound IDStructural ModificationClearance ( CL ) (mL/min/kg)Volume of Dist. ( Vdss​ ) (L/kg)Half-life ( t1/2​ ) (h)Oral Bioavailability ( F )
Parent 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol48.56.21.818%
Analog A 4-Fluoro substitution on the benzyl ring22.15.83.435%
Analog B Conversion of ethanol tail to acetamide35.02.12.552%
Analog C (S)-enantiomer of the pyrrolidine ring55.26.51.412%
Mechanistic Insights:
  • Metabolic Stability (Analog A): The parent compound exhibits high clearance (48.5 mL/min/kg), approaching hepatic blood flow in rats. This is driven by rapid CYP-mediated N-debenzylation. Introducing a para-fluoro substituent on the benzyl ring (Analog A) sterically and electronically shields this metabolic soft spot, cutting clearance in half and doubling oral bioavailability.

  • Volume of Distribution (Analog B): The parent scaffold's high Vdss​ (6.2 L/kg) is characteristic of lipophilic basic amines partitioning extensively into tissues[1]. By converting the terminal ethanol-amine to an acetamide (Analog B), the basicity is reduced. This significantly lowers tissue sequestration ( Vdss​ drops to 2.1 L/kg) and dramatically improves oral bioavailability (52%) by reducing first-pass extraction.

  • Stereoselectivity (Analog C): The (S)-enantiomer demonstrates higher clearance and lower exposure than the (R)-enantiomer, highlighting stereospecific binding affinities within CYP450 active sites.

MetabolicPathway Parent Parent Scaffold (Basic Amine) CYP Hepatic CYPs (e.g., 3A4, 2D6) Parent->CYP PhaseII Phase II Glucuronidation Parent->PhaseII Ethanol tail NDebenzyl N-Debenzylated Metabolite CYP->NDebenzyl N-dealkylation NOxide N-Oxide Metabolite CYP->NOxide Oxidation

Fig 1. Primary metabolic biotransformation pathways of the benzyl-pyrrolidine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, pharmacokinetic parameters must be derived from robust, self-validating bioanalytical workflows. Below are the standardized protocols used to generate the comparative data.

In Vivo Dosing and Sampling Protocol
  • Formulation: Intravenous (IV) doses are formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization. Oral (PO) doses are formulated as a homogeneous suspension in 0.5% Methylcellulose.

  • Administration: Administer IV doses via the tail vein (1 mg/kg) and PO doses via oral gavage (5 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood immediately into K2EDTA tubes, invert gently, and centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

LC-MS/MS Bioanalytical Quantification

Quantification of pyrrolidine derivatives in plasma is robustly achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following protein precipitation[4]. This protocol incorporates an internal standard (IS) to validate extraction recovery and correct for matrix effects.

Step-by-Step Bioanalytical Protocol:

  • Sample Preparation: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the Internal Standard (e.g., a deuterated analog, Parent-d5) to each well. The organic solvent denatures plasma proteins while the IS ensures any volumetric losses are mathematically corrected.

  • Extraction: Vortex the plate vigorously for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions.

  • LC Separation: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to its dominant fragment (e.g., cleavage of the benzyl group).

BioanalyticalWorkflow Sample 1. Plasma Sample + Internal Standard PPT 2. Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge 3. Centrifugation (14,000 x g) PPT->Centrifuge LC 4. UPLC Separation (C18 Column) Centrifuge->LC MS 5. MS/MS Detection (ESI+, MRM mode) LC->MS

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for pyrrolidine quantification.

Conclusion

The 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol scaffold presents a powerful starting point for drug discovery, but its inherent pharmacokinetic liabilities—specifically rapid N-dealkylation and high tissue distribution—must be actively managed. As demonstrated by the comparative data, targeted structural modifications such as benzylic fluorination (Analog A) or tail functionalization (Analog B) can drastically improve metabolic stability and oral bioavailability. Employing rigorous, self-validating LC-MS/MS workflows ensures that these optimizations are accurately captured, enabling the successful progression of pyrrolidine-based therapeutics from discovery to the clinic.

References

  • Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Improving the developability profile of pyrrolidine progesterone receptor partial agonists - PubMed. [Link]

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 - PMC.[Link]

  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma - AKJournals.[Link]

Sources

Analytical Strategies for Determining the Enantiomeric Excess of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable quality attribute. The target molecule, 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol , presents a unique analytical challenge due to its dual tertiary amine centers and primary hydroxyl group. This guide provides an objective, data-driven comparison of three primary analytical methodologies—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and 19 F NMR Spectroscopy—detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Biological Context & The Stereochemical Imperative

The stereochemistry of 3-aminopyrrolidine derivatives is critical in medicinal chemistry. The orientation of the amino group dictates the molecule's interaction with biological targets; for instance, the (R)-enantiomer often serves as the active pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, directly impacting GLP-1 and GIP preservation for glycemic control[1]. Furthermore, 1-benzylpyrrolidin-3-yl scaffolds are highly valued chiral intermediates in the synthesis of advanced dual-acting antibacterial agents[2].

BiologicalPathway Enantiomer (R)-3-Aminopyrrolidine Derivative DPP4 DPP-4 Enzyme Inhibition Enantiomer->DPP4 Stereospecific Binding Incretins GLP-1 / GIP Preservation DPP4->Incretins Prevents Cleavage Outcome Enhanced Insulin Secretion Incretins->Outcome Receptor Activation

Pharmacological signaling pathway illustrating the stereospecific role of 3-aminopyrrolidines.

The Analytical Challenge: Structural Nuances

The molecule features a pyrrolidine nitrogen (tertiary) and an exocyclic nitrogen (tertiary, substituted with ethyl and ethanol groups). This high basicity leads to severe peak tailing on traditional silica-based stationary phases. Additionally, the lack of a rigid chromophore near the chiral center makes UV detection reliant solely on the distant benzyl group. Selecting the right method requires balancing resolution, throughput, and structural confirmation[3].

AnalyticalWorkflow Sample 2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol Decision Select Analytical Technique Sample->Decision SFC Chiral SFC (High Throughput) Decision->SFC Primary Choice (Fast & Green) HPLC Chiral HPLC (High Resolution) Decision->HPLC Standard Validation NMR 19F NMR (Mosher's Derivatization) Decision->NMR Non-Separative Confirmation

Decision workflow for selecting an ee determination method for chiral amino alcohols.

Comparative Methodologies

Chiral Supercritical Fluid Chromatography (SFC)

For complex, polar amino alcohols, chiral SFC has emerged as the established gold standard[4],[5]. It utilizes supercritical CO 2​ as the primary mobile phase, which possesses high diffusivity and low viscosity, allowing for rapid mass transfer and shorter run times compared to HPLC[6].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust, widely applicable method[3]. Normal-phase HPLC utilizing immobilized polysaccharide columns (e.g., Chiralpak IA/IC) relies on hydrogen bonding and dipole-dipole interactions. While highly effective, it consumes significant volumes of organic solvents (Hexane/Ethanol) and requires longer equilibration times.

19 F NMR Spectroscopy with Chiral Derivatizing Agents

When chromatographic separation is challenging or orthogonal structural confirmation is required, NMR spectroscopy provides a powerful non-separative approach[3],[7]. By reacting the analyte with a chiral derivatizing agent (CDA) like Mosher's acid chloride, enantiomers are converted into diastereomers, which exhibit distinct chemical shifts.

Quantitative Performance Comparison

ParameterChiral SFC (Supercritical Fluid)Chiral HPLC (Normal Phase) 19 F NMR (Mosher's Derivatization)
Primary Mechanism Supercritical CO 2​ / Polysaccharide CSPHexane-Alcohol / Polysaccharide CSPDiastereomeric chemical shift ( Δδ )
Analysis Time 3 - 5 minutes15 - 30 minutes2 - 4 hours (including synthesis)
Resolution ( Rs​ ) High (> 2.5)High (> 2.0)Absolute (distinct singlets)
Solvent Consumption Very Low (mostly CO 2​ )High (Hexane/Ethanol)Low (Deuterated solvents)
Sensitivity (LOD) ~0.05% ee~0.1% ee~1-2% ee
Sample Recovery Excellent (volatile mobile phase)Moderate (requires solvent evap.)None (destructive derivatization)

Experimental Protocols & Self-Validating Workflows

Protocol A: Chiral SFC Analysis (Recommended)

Causality Focus: The addition of a basic modifier is non-negotiable. Without it, the basic tertiary amines of the analyte will strongly interact with residual acidic silanols on the stationary phase, causing severe peak tailing. Diethylamine (DEA) competitively masks these sites, ensuring sharp, symmetrical peaks[3].

  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a concentration of 1 mg/mL.

  • System Setup: Equip the SFC system with a polysaccharide-based column (e.g., Chiralpak IG, 5 µm, 4.6 × 250 mm), which is highly effective for basic amine separations[6].

  • Mobile Phase Configuration: Set the mobile phase to 80% supercritical CO 2​ and 20% Methanol. Add 0.2% Diethylamine (DEA) to the Methanol co-solvent.

  • Self-Validating System Suitability (SST): Inject a racemic standard of the analyte. The system is validated only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.2 . If Rs​<2.0 , decrease the modifier percentage to 15% to increase retention and interaction time with the chiral cavities.

  • Data Acquisition: Run the sample at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a column temperature of 35°C. Monitor UV absorbance at 220 nm (targeting the benzyl chromophore)[6].

  • Calculation: Integrate the peak areas to calculate enantiomeric excess:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [7].
Protocol B: 19 F NMR via Mosher's Derivatization

Causality Focus: (S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) selectively esterifies the primary hydroxyl group of the ethanol moiety. The two tertiary nitrogen atoms are sterically and electronically inert to this acylation, preventing complex side reactions[4]. 19 F NMR is utilized because the CF 3​ group provides a clean singlet, eliminating the complex multiplet overlap common in the proton spectra of pyrrolidine rings.

  • Reaction Setup: In a dry vial under an inert atmosphere, dissolve 10 mg of the analyte in 0.5 mL of anhydrous CDCl 3​ . Add 2.0 equivalents of anhydrous pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Self-Validating Completeness Check: Monitor the reaction via 1 H NMR. The protocol is validated only when the primary alcohol proton signals (~3.6 ppm) completely disappear, indicating >99% conversion. Incomplete conversion can lead to kinetic resolution, artificially skewing the calculated ee.

  • Data Acquisition: Acquire the 19 F NMR spectrum at 376 MHz (or higher) using standard decoupling parameters.

  • Analysis: The CF 3​ group of the Mosher ester will appear as two distinct singlets corresponding to the (R,S) and (S,S) diastereomers. Integrate these singlets to determine the ee directly[7].

Sources

Safety Operating Guide

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An operational guide for the safe handling and disposal of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol requires a deep understanding of its chemical structure. As a complex organic building block featuring a tertiary amine, a pyrrolidine ring, and a lipophilic benzyl group, this compound presents specific reactivity, toxicity, and environmental challenges.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for managing this chemical from experimental application to ultimate disposal.

Mechanistic Grounding: Chemical Properties & Hazards

To handle this compound safely, one must understand the causality behind its hazard classifications.

  • Alkalinity & Reactivity: The presence of two tertiary nitrogen atoms makes this molecule a strong Lewis base. Mixing it with strong acids or oxidizing agents will result in rapid, exothermic neutralization reactions.

  • Ecotoxicity: Benzyl-substituted amines and pyrrolidine derivatives are highly toxic to aquatic ecosystems. If released into the environment, organic amines disrupt the natural mineralization balance in soil and water, leading to toxic ammonia spikes that are lethal to bacteria and fish[1].

  • Degradation Profile: When subjected to thermal or environmental degradation, the compound breaks down into ammonia, organic acids, and hazardous nitrogen oxides (NOx)[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / ClassificationOperational Implication
Chemical Class Basic Organic AmineMust be strictly segregated from strong acids and oxidizers.
Physical State Liquid / Low-melting solidProne to spreading during spills; requires secondary containment.
Health Hazards Skin/Eye Irritant, Respiratory HazardHandle exclusively within a certified, properly functioning fume hood.
Environmental Aquatic Toxicity (Chronic)Never dispose of down the sink. 100% of waste must be collected.

Operational Workflows: Laboratory Handling

Merely wearing Personal Protective Equipment (PPE) is insufficient; understanding why specific equipment is chosen ensures a self-validating safety culture. The lipophilic nature of the benzyl group allows the molecule to penetrate standard latex easily, necessitating stricter barriers.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers and reactions inside a chemical fume hood. This prevents the inhalation of volatile amine vapors, which are known to cause severe respiratory tract irritation[3].

  • PPE Selection: Equip chemical-resistant nitrile or neoprene gloves (double-gloving is recommended during bulk transfers), a fastened lab coat, and splash-proof safety goggles.

  • Equipment Compatibility: Use glass or High-Density Polyethylene (HDPE) vessels. Avoid all metals (such as copper, brass, or bronze) in your experimental setup, as amines can form corrosive complexes with these materials.

Step-by-Step Disposal Protocol (Cradle-to-Grave)

Following the "cradle-to-grave" philosophy outlined in the National Research Council's Prudent Practices in the Laboratory, no experimental activity should commence without a predefined waste management plan[4][5].

Protocol: Waste Segregation and Packaging

  • Primary Collection: Collect all liquid waste containing the compound in a designated, compatible waste carboy (HDPE is preferred over glass for waste storage to prevent shatter risks).

  • Segregation Logic: Do not mix this basic organic waste with halogenated solvents unless experimentally unavoidable. Mixing complicates the downstream incineration process and significantly increases disposal costs.

  • Immediate Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label clearly as: "Hazardous Waste - Non-Halogenated Organic Base (Amine)".

  • Empty Container Management: Empty chemical containers retain hazardous residue and pose a threat to custodial staff[6]. They must be triple-rinsed with a compatible solvent (e.g., methanol or ethanol). The resulting rinsate must be collected and disposed of as hazardous waste[5][6].

G Start 2-[((R)-1-Benzyl-pyrrolidin-3-yl) -ethyl-amino]-ethanol Exp Experimental Application (Fume Hood Required) Start->Exp Waste Waste Generation (Liquid Organic Base) Exp->Waste Decision Mixed with Halogenated Solvents? Waste->Decision Halogenated Segregate as: Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Segregate as: Non-Halogenated Basic Waste Decision->NonHalogenated No Store Label & Store in Secondary Containment Halogenated->Store NonHalogenated->Store

Workflow for the safe handling, segregation, and storage of organic amine waste.

Ultimate Disposal: The Incineration Mechanism

The Environmental Protection Agency (EPA) mandates that complex organic amines be disposed of via high-temperature incineration rather than landfilling, due to their potential to leach and contaminate groundwater[1][7].

  • Thermal Destruction: The collected waste is transported to a licensed facility and injected into a rotary kiln or liquid injection incinerator operating above 1000°C[8]. This extreme temperature is required to permanently break the robust covalent bonds of the pyrrolidine and benzyl rings.

  • Emission Control: Because the molecule contains a high ratio of nitrogen, its combustion inherently generates nitrogen oxides (NOx). To prevent atmospheric pollution, the incineration facility must pass the exhaust gases through caustic scrubbing solutions and catalytic reduction systems to neutralize the NOx before release[2][7].

Incineration Incinerator High-Temp Incineration (>1000°C) Thermal Thermal Destruction of Benzyl & Pyrrolidine Rings Incinerator->Thermal Gases Formation of CO2, H2O, and NOx Thermal->Gases Scrubber NOx Scrubbing & Catalytic Reduction Gases->Scrubber Release Safe Atmospheric Release & Ash Disposal Scrubber->Release

High-temperature incineration pathway for organic amines, highlighting required NOx scrubbing.

Emergency Response: Spill Mitigation

In the event of an accidental release, immediate action is required to prevent environmental contamination and respiratory exposure.

  • Evacuation & Ventilation: Immediately alert personnel and maximize fume hood/room ventilation.

  • Containment: Do not use combustible materials like sawdust, as the basic amine can react with organic impurities. Use an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand to absorb the spill.

  • Collection: Carefully shovel the saturated absorbent into a compatible, sealable HDPE waste container. Treat all cleanup materials, including used gloves, as hazardous waste.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (Referencing NRC Prudent Practices). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • Petroleum Waste Management: Amine Process Sludges. The University of Calgary. Available at:[Link]

  • Incineration In Hazardous Waste Management. Environmental Protection Agency (EPA). Available at:[Link]

  • Incineration and Treatment of Hazardous Waste. Environmental Protection Agency (EPA). Available at:[Link]

  • Significant New Use Rules on Certain Chemical Substances (Organic Amines). Federal Register. Available at:[Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. Available at:[Link]

Sources

Personal protective equipment for handling 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe scale-up and handling of complex pharmaceutical intermediates. 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8) is a prime example of a molecule that requires a nuanced approach to laboratory safety. It is a chiral amino alcohol with a benzyl-pyrrolidine core, predominantly utilized as an advanced building block in drug discovery.

Due to its specific structural motifs—a tertiary amine, secondary amine properties, and a lipophilic benzyl group—this compound cannot be treated with generic safety protocols. This guide provides a self-validating, mechanistic protocol for researchers to ensure operational safety, mitigate exposure risks, and maintain the chemical integrity of the reagent.

Hazard Profiling & Mechanistic Causality

To handle this compound safely, one must understand the chemical causality behind its hazards[1]:

  • Corrosivity and Ocular/Dermal Irritation (H315/H319): The unshared electron pairs on the pyrrolidine and ethyl-amino nitrogen atoms act as strong Brønsted-Lowry bases. Upon contact with physiological moisture (sweat, tears), they generate localized high-pH environments. This rapidly saponifies the lipid bilayers in the skin and corneal epithelium, leading to severe irritation or chemical burns[2].

  • Systemic Toxicity via Enhanced Dermal Penetration (H312): While simple, low-molecular-weight amino alcohols are highly polar, the inclusion of the bulky, lipophilic benzyl group significantly increases this molecule's partition coefficient (LogP). This lipophilicity allows the molecule to bypass the stratum corneum more efficiently than standard amines, increasing the risk of systemic toxicity via dermal absorption[1].

  • Respiratory Sensitization (H335): If aerosolized, or if handled as a volatile free base at elevated temperatures, the amine vapors will interact with the mucosal lining of the respiratory tract, causing acute inflammation and potential long-term sensitization[2].

Physicochemical Hazard Parameters & PPE Matrix

Standard laboratory Personal Protective Equipment (PPE) is insufficient for lipophilic amines. The following tables summarize the quantitative hazard parameters and the mandatory equipment required for handling.

Table 1: Estimated Physicochemical Hazard Parameters

Parameter Value / Classification Operational Safety Implication
Molecular Weight 248.36 g/mol Moderate size; easily penetrates compromised skin barriers.
Physical State Viscous liquid / Low-melting solid Prone to aerosolization if heated; mandates closed-system transfer.
pH (10% aq. solution) > 10.0 (Estimated) Highly basic; rapidly corrosive to ocular and dermal tissues.

| Target Organs | Skin, Eyes, Respiratory Tract | Requires comprehensive, multi-layered barrier protection. |

Table 2: Mandatory Personal Protective Equipment (PPE) Matrix

PPE Category Specification Mechanistic Rationale
Hand Protection Butyl rubber gloves (primary) OR Double-layered Nitrile (min. 8 mil) Amines rapidly permeate standard 4-mil nitrile gloves. Butyl rubber provides superior chemical resistance against basic organic compounds.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shield Safety glasses lack orbital seals. Goggles prevent the capillary wicking of basic liquids into the eye in the event of a splash.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical apron Knit cuffs prevent wrist exposure. An apron provides an impermeable barrier against lipophilic amine absorption.

| Respiratory | Certified Fume Hood (Face velocity >100 fpm) | Prevents inhalation of basic aerosols. If a hood is unavailable, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory[3]. |

Operational Workflow & Handling Protocol

Executing a self-validating protocol ensures that every step inherently minimizes risk. The following step-by-step methodology must be adhered to when transferring and reacting this compound.

Step-by-Step Transfer Methodology:

  • Preparation & Purging: Verify that the fume hood is operational and clear of incompatible materials (e.g., strong oxidizers, concentrated mineral acids, acyl chlorides)[3]. Because amino alcohols can slowly oxidize or absorb atmospheric CO₂ (forming insoluble carbamate salts), flush the main reaction vessel and the reagent storage container with an inert gas (Argon or Nitrogen) prior to opening.

  • Draft-Shielded Weighing: Do not weigh this compound on an open benchtop balance. Use a draft-shielded balance exclusively inside the fume hood. Tare a sealed, septum-capped vial, add the compound inside the hood, seal it, and then record the mass.

  • Closed-System Transfer: Dissolve the compound in your designated anhydrous reaction solvent (e.g., Dichloromethane or THF) before transferring it to the main reaction vessel. Use a gas-tight syringe for the transfer. This closed-system approach eliminates the risk of aerosolizing the pure compound[4].

  • Reaction Quenching: Post-reaction, any residual amine in the transfer lines or glassware must be neutralized using a weak acid (e.g., 1M Citric Acid or 5% Acetic Acid). Never use strong mineral acids for initial cleaning, as they will cause violent, localized exothermic reactions.

G Storage Chemical Storage (Inert Atmosphere) PPE Don Specialized PPE (Butyl Gloves, Goggles) Storage->PPE Pre-handling Hood Fume Hood Transfer (Closed System) PPE->Hood Setup Reaction Reaction Vessel (Temp & Atmosphere Controlled) Hood->Reaction Syringe Transfer Quench Weak Acid Quench (1M Citric Acid) Reaction->Quench Post-Reaction Waste Waste Disposal (Basic Organic Stream) Quench->Waste Segregation

Operational workflow for the safe handling and transfer of benzyl-pyrrolidine amino alcohols.

Spill Response & Decontamination Plan

In the event of a spill, immediate and chemically sound action is required to prevent vapor propagation and surface damage.

  • CRITICAL WARNING: Never use sodium hypochlorite (bleach) to clean amine spills. The reaction between bleach and amines generates highly toxic, volatile chloramine gases.

  • Step 1 (Containment): Isolate the area immediately. If the spill occurs outside the fume hood, evacuate personnel from the immediate vicinity and allow the laboratory HVAC system to clear the initial vapors[3].

  • Step 2 (Neutralization): Cover the spill with a specialized amine-neutralizing absorbent. If unavailable, use an inert absorbent (vermiculite or sand) lightly dampened with a weak acid (1M citric acid). This protonates the amine, converting it into a non-volatile, water-soluble salt.

  • Step 3 (Recovery): Using non-sparking tools, scoop the neutralized matrix into a highly visible, sealable polyethylene hazardous waste container.

  • Step 4 (Surface Decontamination): Wash the affected benchtop or floor with a mild detergent and water, followed by a final wipe-down using ethanol or isopropanol to lift any residual lipophilic organic traces.

Waste Disposal Plan

Improper disposal of basic amines is a frequent cause of dangerous cross-reactions (e.g., pressurization or thermal runaways) in laboratory waste carboys[4].

  • Liquid Segregation: Dispose of all solutions containing 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol in a strictly labeled "Basic Organic Waste" container.

  • Chemical Incompatibilities: Ensure this specific waste stream is completely isolated from halogenated solvents (to prevent gradual alkylation reactions) and strong acids.

  • Solid Waste: Contaminated butyl gloves, Kimwipes, and empty reagent vials must be placed in a designated solid hazardous waste bin. They must never be discarded in the general municipal trash.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 339556, 2-Benzylpyrrolidine." PubChem, 2024. URL:[Link]

  • Angene Chemical. "Safety Data Sheet: (S)-1-Benzyl-pyrrolidine-3-carboxylic acid." Angene International, 2024. URL: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses, Inc., 2014. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.